LEP(116-130)(mouse)
説明
特性
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H109N19O24S/c1-30(2)22-38(57(100)72-34(13-16-46(67)89)54(97)75-37(10-6-7-19-65)63(106)82-20-8-11-44(82)60(103)74-36(15-18-49(92)93)55(98)77-40(26-85)51(69)94)71-48(91)24-70-53(96)41(27-86)79-62(105)50(32(5)88)81-56(99)35(14-17-47(68)90)73-61(104)45-12-9-21-83(45)64(107)39(23-31(3)4)76-58(101)42(28-87)78-59(102)43(29-108)80-52(95)33(66)25-84/h30-45,50,84-88,108H,6-29,65-66H2,1-5H3,(H2,67,89)(H2,68,90)(H2,69,94)(H,70,96)(H,71,91)(H,72,100)(H,73,104)(H,74,103)(H,75,97)(H,76,101)(H,77,98)(H,78,102)(H,79,105)(H,80,95)(H,81,99)(H,92,93)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,50+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHDWBRMEXDYLT-RDEOYNLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H109N19O24S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Mouse LEP(116-130)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the current understanding of the mechanism of action of the mouse leptin fragment, LEP(116-130). This peptide has garnered significant interest for its ability to mimic some of the physiological effects of leptin, the master regulator of energy homeostasis, but through a distinct and not yet fully elucidated pathway. This document provides a comprehensive overview of its in vivo effects, the current hypotheses regarding its signaling pathways, and detailed methodologies for key experiments, serving as a valuable resource for researchers in the fields of metabolism, endocrinology, and drug development.
Core Physiological Effects of LEP(116-130) in Mice
LEP(116-130) has demonstrated significant biological activity in mouse models of obesity and diabetes, particularly in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice. Its primary effects are centered on the regulation of body weight, food intake, and glucose metabolism.
Impact on Body Weight and Food Intake
Intraperitoneal administration of LEP(116-130) has been shown to significantly reduce body weight gain in ob/ob mice.[1][2][3][4] Notably, this effect is most pronounced during the initial phase of treatment.[1][3][4] After 28 days of treatment, mice receiving LEP(116-130) exhibited a net loss in body weight compared to vehicle-treated controls, which gained a significant amount of weight.[1][3][4]
The reduction in body weight is accompanied by a decrease in food intake.[1][3][4] However, the anorexigenic effect appears to have a delayed onset compared to the initial weight loss, suggesting that increased energy expenditure may also play a role.[1]
Table 1: Quantitative Effects of LEP(116-130) on Body Weight in Female ob/ob Mice [1][3][4]
| Treatment Group | Initial Body Weight (g, mean) | Change in Body Weight after 7 Days (g, mean) | % Change in Body Weight after 7 Days | Change in Body Weight after 28 Days (g, mean) | % Change in Body Weight after 28 Days |
| Vehicle Control | ~56 | +8.2 | +14.7% | +8.2 | +14.7% |
| LEP(116-130) (1 mg/day, i.p.) | ~61 | -8.5 | -13.87% | -2.1 | -3.43% |
Table 2: Quantitative Effects of LEP(116-130) on Food Intake in Female ob/ob Mice [1]
| Treatment Group | Cumulative Food Intake Reduction after 2 Weeks (%) | Cumulative Food Intake Reduction after 4 Weeks (%) |
| Vehicle Control | 0% | 0% |
| LEP(116-130) (1 mg/day, i.p.) | 17.2% | ~15% |
Glucoregulatory Effects
LEP(116-130) has also been observed to have beneficial effects on glucose homeostasis. Studies have shown that it can significantly reduce blood glucose levels in both ob/ob and db/db mice.[2][5] This finding is particularly noteworthy as it suggests that the peptide can improve glucose metabolism independently of the canonical leptin receptor signaling pathway, which is defective in db/db mice.[2][6]
Table 3: Glucoregulatory and Other In Vivo Effects of LEP(116-130) in Mice
| Parameter | Mouse Model | Treatment Details | Observed Effect |
| Blood Glucose | db/db | 1 mg/day, i.p. | Significant reduction |
| Blood Glucose | ob/ob | 1 mg/day, i.p. | Significantly reduces blood glucose levels by approximately 100 mg/dL.[5] |
| Thermoregulation | wild-type | 1 mg/day, i.p. for 4 or 7 days | No effect on the ability to thermoregulate.[5] |
The Unconventional Mechanism of Action: An OB-Rb Independent Pathway
A compelling body of evidence indicates that LEP(116-130) exerts its biological effects through a mechanism that is independent of the long form of the leptin receptor (OB-Rb), the primary signaling isoform in the hypothalamus.[2][6][7]
Evidence for OB-Rb Independence
The key evidence supporting an OB-Rb independent mechanism of action includes:
-
Efficacy in db/db Mice: LEP(116-130) effectively reduces body weight gain and blood glucose levels in db/db mice, which have a mutation in the gene encoding OB-Rb, rendering the receptor non-functional.[2][6]
-
Lack of In Vitro OB-Rb Activation: In vitro studies have shown that LEP(116-130) is unable to activate signal transduction through OB-Rb.[2][7]
-
No Competitive Binding to OB-R: LEP(116-130) does not compete with an alkaline phosphatase-leptin fusion protein for binding to the leptin receptor (OB-R) in vitro, suggesting it does not interact with the canonical leptin binding site on this receptor isoform.[2][5][7]
Proposed Signaling Pathways
Despite its independence from OB-Rb, LEP(116-130) appears to activate downstream signaling cascades that are also engaged by leptin, namely the STAT3 and PI3K/Akt pathways. The precise upstream receptor and initial activation steps remain an active area of investigation.
One hypothesis is that LEP(116-130) may interact with one of the short isoforms of the leptin receptor (e.g., OB-Ra), which share the same extracellular domain as OB-Rb but have truncated intracellular domains. It is plausible that these short isoforms, or a yet unidentified receptor, can initiate a signaling cascade upon binding of LEP(116-130).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 7. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
Unraveling the Bioactivity of Murine Leptin Fragment 116-130: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis. However, its therapeutic potential in obesity is often hampered by leptin resistance. This has spurred research into smaller, bioactive fragments of the leptin molecule that may overcome these limitations. One such fragment, the murine leptin peptide 116-130 (sequence: Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2), has emerged as a subject of significant interest. This technical guide provides an in-depth analysis of the biological activity of this fragment, summarizing key quantitative data, detailing experimental methodologies, and illustrating its known signaling pathways.
Core Biological Activities
Murine leptin fragment 116-130 has demonstrated a range of biological effects, primarily related to energy balance, glucose metabolism, and neuroprotection. Unlike native leptin, some of its effects may be mediated through pathways independent of the long-form leptin receptor (OB-Rb), suggesting a potentially novel mechanism of action that could be advantageous in leptin-resistant states.[1][2][3][4]
Data Presentation: In Vivo Efficacy
The following tables summarize the key quantitative findings from foundational studies on the effects of murine leptin fragment 116-130.
Table 1: Effect of Murine Leptin Fragment 116-130 on Body Weight in Female ob/ob Mice
| Treatment Duration | Dosage | Change in Body Weight (%) | Reference |
| 7 days | 1 mg/day (i.p.) | -13.8% | [5] |
| 28 days | 1 mg/day (i.p.) | -3.4% (compared to +14.7% in vehicle control) | [5][6] |
Table 2: Effect of Murine Leptin Fragment 116-130 on Food Intake in Female ob/ob Mice
| Treatment Duration | Dosage | Reduction in Food Intake (%) | Reference |
| 28 days | 1 mg/day (i.p.) | 15% | [5][6] |
Table 3: Effect of Murine Leptin Fragment 116-130 on Hormone Secretion in Fasted Adult Male Rats
| Hormone | Dosage | Observation | Reference |
| Luteinizing Hormone (LH) | 15 µg (i.c.v.) | Increased pulse frequency, mean levels, and pulse amplitude | [7][8] |
| Prolactin (PRL) | 15 µg (i.c.v.) | Increased pulse frequency, trough levels, and mean levels | [7][8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Peptide Synthesis and Administration
Synthetic murine leptin fragment 116-130 is typically produced by solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity (often >95%).[6] For in vivo studies, the lyophilized peptide is reconstituted in a sterile vehicle, such as saline. Administration is commonly performed via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injections.
Animal Models
The primary models used to investigate the metabolic effects of this leptin fragment are genetically obese mice, such as the C57BL/6J ob/ob mouse, which is deficient in leptin, and the db/db mouse, which lacks a functional long-form leptin receptor.[2][3][4] For studies on hormone secretion, fasted adult male rats have been utilized.[7][8]
Measurement of Biological Endpoints
-
Body Weight and Food Intake: Body weight is typically measured daily, and food intake is quantified by weighing the amount of food consumed over a 24-hour period.[5]
-
Blood Glucose: Blood glucose levels are often measured from tail vein blood samples using a standard glucometer.[2]
-
Hormone Levels: Serum hormone concentrations (e.g., LH, PRL) are determined by specific radioimmunoassays (RIA) from blood samples collected at regular intervals.[7][8]
Signaling Pathways
While the full picture of the signaling cascade initiated by murine leptin fragment 116-130 is still under investigation, evidence points towards the activation of key cellular pathways, particularly in the context of neuroprotection.
Neuroprotective Signaling
Studies have shown that the neuroprotective effects of leptin fragment 116-130 against amyloid-β toxicity involve the activation of the STAT3 and PI3K/Akt signaling pathways.[1] Inhibition of these pathways has been shown to attenuate the protective effects of the fragment.[1]
Neuroprotective signaling cascade of murine leptin fragment 116-130.
Experimental Workflow for In Vivo Metabolic Studies
The following diagram outlines a typical experimental workflow for assessing the metabolic effects of murine leptin fragment 116-130 in an ob/ob mouse model.
Workflow for in vivo metabolic studies of leptin fragment 116-130.
Conclusion and Future Directions
The murine leptin fragment 116-130 demonstrates significant biological activity, particularly in reducing body weight and food intake, and exerting neuroprotective effects. Its potential to act independently of the long-form leptin receptor makes it a compelling candidate for further investigation as a therapeutic agent for obesity and related metabolic disorders, as well as neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways of this fragment, conducting more extensive dose-response studies, and evaluating its long-term efficacy and safety in various preclinical models. The development of more potent and stable analogs of this fragment also represents a promising avenue for drug development.
References
- 1. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leptin (116-130) amide (mouse) peptide [novoprolabs.com]
- 7. karger.com [karger.com]
- 8. Leptin(116-130) stimulates prolactin and luteinizing hormone secretion in fasted adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mouse Leptin Fragment LEP(116-130) in Appetite Regulation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis. Its effects are primarily mediated through the long-form leptin receptor (OB-Rb) in the hypothalamus, triggering the JAK-STAT signaling pathway to reduce appetite and increase energy expenditure. However, research into synthetic fragments of the leptin molecule has revealed intriguing activities that may offer novel therapeutic avenues. This technical guide focuses on the mouse leptin fragment corresponding to amino acid residues 116-130, designated LEP(116-130). This peptide has demonstrated significant anorexigenic and weight-reducing effects in leptin-deficient preclinical models. Notably, its mechanism of action appears to be distinct from that of the native leptin molecule, operating independently of the canonical OB-Rb receptor. This paper provides a comprehensive overview of the function of LEP(116-130), summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Introduction to LEP(116-130)
The search for smaller, more stable, and potentially more potent mimetics of leptin led to the investigation of its constituent peptide fragments. Studies mapping the bioactive domains of mouse leptin identified the region between residues 106-140 as crucial for its in vivo effects.[1][2][3] Within this region, the 15-amino-acid peptide LEP(116-130) emerged as a particularly potent fragment capable of significantly reducing food intake and body weight in leptin-deficient ob/ob mice.[1][4][5] A key finding that sets LEP(116-130) apart is the evidence suggesting its effects on appetite are not mediated by the long-form leptin receptor, OB-Rb, which is the primary receptor for full-length leptin.[6][7][8] This suggests a novel mechanism for appetite regulation that could bypass leptin resistance, a common feature in obesity.[2][3]
In Vivo Efficacy of LEP(116-130) in Mouse Models
The primary model for assessing the efficacy of LEP(116-130) has been the female C57BL/6J ob/ob mouse, which lacks endogenous active leptin and exhibits profound obesity and hyperphagia.
Effects on Body Weight
Daily intraperitoneal (i.p.) administration of LEP(116-130) leads to a dramatic reduction in body weight gain and can even cause significant weight loss compared to vehicle-treated controls. The most pronounced effects are typically observed within the first week of treatment.[1][4]
Effects on Food Intake
Concurrent with its effect on body weight, LEP(116-130) administration significantly reduces cumulative food intake in ob/ob mice. Studies have reported a reduction of approximately 15-28% compared to controls.[1][4][9]
Data Summary
The following tables summarize the quantitative data from key studies on the effects of LEP(116-130) and related peptides.
Table 1: Effect of LEP(116-130) on Body Weight in Female ob/ob Mice
| Peptide Fragment | Dose & Administration | Duration | Initial Body Weight Change (after 7 days) | Final Body Weight Change (after 28 days) | Reference |
| LEP(116-130) | 1 mg/day, i.p. | 28 days | -13.8% | -3.4% | [1][4] |
| Vehicle Control | i.p. | 28 days | N/A | +14.7% | [1][4][10] |
| LEP(106-120) | 1 mg/day, i.p. | 28 days | -12.3% | +1.8% | [1][4] |
| LEP(126-140) | 1 mg/day, i.p. | 28 days | -9.8% | +4.2% | [1][4] |
Table 2: Effect of LEP(116-130) on Cumulative Food Intake in Female ob/ob Mice
| Peptide Fragment | Dose & Administration | Duration | Reduction in Food Intake vs. Control | Reference |
| LEP(116-130) | 1 mg/day, i.p. | 28 days | ~15% | [1] |
| LEP(116-130) | 1 mg/day, i.p. | 7 days | 28.3% | [9] |
| LEP(116-122) (OB3) | 1 mg/day, i.p. | 7 days | 26.0% | [9] |
Mechanism of Action: An OB-Rb-Independent Pathway
A pivotal aspect of LEP(116-130) function is its departure from the canonical leptin signaling pathway. Full-length leptin binds to OB-Rb, inducing receptor dimerization and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription 3 (STAT3).[2][11] Activated STAT3 then translocates to the nucleus to regulate the expression of genes involved in appetite control.
However, multiple lines of evidence indicate that LEP(116-130) does not utilize this pathway for its anorexigenic effects.
-
In Vitro Binding Assays: LEP(116-130) does not compete with an alkaline phosphatase-leptin fusion protein for binding to OB-Rb expressed in COS-7 cells.[6][8]
-
In Vitro Signal Transduction Assays: The peptide is unable to activate signal transduction (i.e., induce reporter gene activity) via OB-Rb in vitro.[6][8][12]
-
In Vivo Studies in db/db Mice: In db/db mice, which have a mutation rendering the OB-Rb receptor non-functional, i.p. administration of LEP(116-130) failed to reduce food intake. Interestingly, it did reduce body weight gain and blood glucose levels, suggesting it influences energy balance through a separate mechanism in these animals, but that the anorexigenic effect specifically requires a pathway absent in db/db mice that is not dependent on OB-Rb signaling.[6][8][12]
The precise signaling cascade responsible for the appetite-suppressing effects of LEP(116-130) remains to be fully elucidated. It is hypothesized that the peptide may interact with a different, yet unidentified, receptor or perhaps a different isoform of the leptin receptor.
Figure 1: Comparison of Canonical Leptin vs. Hypothesized LEP(116-130) Pathways.
Key Experimental Protocols
This section outlines the methodologies used in the foundational studies of LEP(116-130).
Peptide Synthesis and Preparation
-
Synthesis: Peptides such as LEP(116-130) are typically synthesized using the solid-phase method.[6][13]
-
Purification: Following synthesis, peptides are purified to a high degree (>95-98%) using High-Performance Liquid Chromatography (HPLC).[6][10]
-
Vehicle: For in vivo administration, the lyophilized peptide is reconstituted in a sterile vehicle, such as saline or a phosphate-buffered saline (PBS) solution.
Animal Studies
-
Animal Model: Female C57BL/6J ob/ob mice, typically 5-6 weeks of age, are used. Animals are housed individually to allow for accurate food intake measurement.
-
Acclimation: Mice are acclimated to handling and daily i.p. injections with the vehicle for a period (e.g., 7 days) before the start of the experiment.
-
Administration: Daily intraperitoneal (i.p.) injections of the peptide (e.g., 1 mg in 0.2 mL vehicle) or vehicle alone are administered for the duration of the study (e.g., 7-28 days).[1][4] A 25-27 gauge needle is appropriate for i.p. injections in mice.[1] The injection is typically made into the lower abdominal quadrant, avoiding the midline.[1][14]
-
Body Weight Measurement: Body weight is recorded daily to monitor changes throughout the treatment period.[15]
-
Food Intake Measurement: Food intake is measured daily by weighing the food provided and any remaining spillage. Cumulative food intake is calculated over the study period.[7][16]
References
- 1. benchchem.com [benchchem.com]
- 2. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippocampal Leptin Resistance and Cognitive Decline: Mechanisms, Therapeutic Strategies and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. Leptin (116-130) amide (mouse) peptide [novoprolabs.com]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Design of a synthetic leptin agonist: effects on energy balance, glucose homeostasis, and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.vt.edu [research.vt.edu]
- 15. protocols.io [protocols.io]
- 16. 67.20.83.195 [67.20.83.195]
In-Depth Technical Guide: Downstream Signaling of the Mouse Leptin Fragment LEP(116-130)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the downstream signaling pathways affected by the mouse leptin fragment LEP(116-130). This peptide fragment has been identified as a key player in modulating the canonical signaling of the full-length leptin protein, primarily acting as a leptin receptor antagonist. This guide details its mechanism of action, presents quantitative data from relevant studies, outlines experimental protocols for its investigation, and provides visual diagrams of the involved signaling cascades and experimental workflows.
Introduction to LEP(116-130) and its Role in Leptin Signaling
Leptin, a 16 kDa hormone primarily secreted by adipose tissue, plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. It exerts its effects by binding to the leptin receptor (LEPR), a member of the class I cytokine receptor family. The LEP(116-130) fragment of mouse leptin has been shown to interact with the leptin receptor, but instead of activating it, it largely acts as an antagonist, blocking the signaling cascades typically initiated by the full-length hormone. Understanding the antagonistic properties of this fragment is of significant interest for developing therapeutic agents targeting leptin resistance and other metabolic disorders.
Core Signaling Pathways Modulated by LEP(116-130)
The primary mechanism of action for LEP(116-130) is the inhibition of the canonical leptin signaling pathways through competitive binding to the leptin receptor. The major pathways affected are the JAK-STAT, PI3K/AKT, and MAPK/ERK pathways.
The JAK-STAT Pathway
Upon binding of leptin to the long form of its receptor (LEPRb), the associated Janus kinase 2 (JAK2) autophosphorylates and then phosphorylates tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Once docked, STAT3 is phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes, such as Suppressor of Cytokine Signaling 3 (SOCS3) and Proopiomelanocortin (POMC).
LEP(116-130) acts as an antagonist in this pathway by preventing the initial conformational change in the LEPRb required for JAK2 activation. This leads to a reduction in the phosphorylation of STAT3 and subsequent downstream gene expression.
The Ambiguous Agonism of LEP(116-130)(mouse): A Leptin Receptor Interaction Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthetic murine leptin fragment, LEP(116-130), presents a paradoxical pharmacological profile. While exhibiting potent leptin-like physiological effects in vivo, including reduced food intake and body weight, compelling evidence from in vitro studies suggests it does not function as a classical agonist at the long-form leptin receptor (OB-Rb), the primary mediator of leptin's metabolic effects. This guide synthesizes the available preclinical data to elucidate the complex relationship between LEP(116-130) and the leptin receptor, providing a comprehensive overview of its biological activity, the experimental basis for our current understanding, and a discussion of its potential mechanism of action.
In Vivo Efficacy of LEP(116-130)(mouse)
Initial investigations into the biological activity of leptin fragments identified the 106-140 region as a domain critical for its effects on energy balance. Subsequent studies pinpointed LEP(116-130) as a particularly active fragment. Administration of this peptide to leptin-deficient C57BL/6J ob/ob mice, a well-established model of obesity and hyperphagia, resulted in significant reductions in both food intake and body weight gain, mirroring the effects of the native leptin hormone.[1][2]
Notably, the effects of LEP(116-130) are not limited to leptin-deficient models. In db/db mice, which possess a mutation rendering the long-form leptin receptor (OB-Rb) non-functional, intraperitoneal administration of LEP(116-130) also led to a reduction in body weight gain and blood glucose levels.[3][4] This crucial finding was the first indication that the mechanism of action of this peptide might be independent of the canonical OB-Rb signaling pathway.
Quantitative In Vivo Data Summary
| Animal Model | Peptide/Vehicle | Dosing Regimen | Duration | Key Outcomes | Reference |
| Female C57BL/6J ob/ob mice | LEP-(116-130) (1 mg/day, i.p.) vs. Vehicle | Daily | 7 days | Body Weight: Significant reduction compared to vehicle controls. | Grasso et al., 1999 |
| Food Intake: Significantly reduced compared to vehicle controls. | Grasso et al., 1999 | ||||
| Female C57BLKS/J-m db/db mice | LEP-(116-130) (1 mg/day, i.p.) vs. Vehicle | Daily | 7 days | Body Weight Gain: Significantly reduced compared to vehicle controls. | Grasso et al., 1999 |
| Blood Glucose: Significantly reduced compared to vehicle controls. | Grasso et al., 1999 | ||||
| Food Intake: No significant difference compared to vehicle controls. | Grasso et al., 1999 |
In Vitro Leptin Receptor Interaction Studies: A Lack of Direct Agonism
Despite its potent in vivo effects, direct interrogation of the interaction between LEP(116-130) and the long-form leptin receptor (OB-Rb) in vitro has yielded negative results. These studies are fundamental to its classification as a non-classical agonist.
Competitive Binding Assays
Studies by Grasso et al. (1999) utilized a competitive binding assay to determine if LEP(116-130) could displace a leptin analog from the OB-Rb. The results were unequivocal: LEP(116-130) was unable to compete for binding with an alkaline phosphatase-leptin fusion protein to the leptin receptor.[3] This indicates that the peptide does not interact with the ligand-binding domain of OB-Rb in a manner analogous to native leptin.
Receptor Activation and Signal Transduction Assays
Furthermore, the same research group investigated the ability of LEP(116-130) to activate downstream signaling of the OB-Rb. Their findings demonstrated that the peptide was unable to activate signal transduction by the OB-Rb in vitro.[3][4] This lack of activation aligns with the negative binding data and strongly suggests that the observed in vivo effects are not mediated through direct agonism of the long-form leptin receptor.
Proposed Mechanism of Action: An Alternative Pathway
The discrepancy between the in vivo efficacy and the lack of in vitro OB-Rb agonism points towards an alternative mechanism of action for LEP(116-130). One prominent hypothesis is that the peptide may interact with other isoforms of the leptin receptor or an entirely different receptor system that converges on similar downstream signaling pathways.
Subsequent research on a more potent analog derived from the 116-122 region of leptin, termed [d-Leu-4]-OB3, has provided further insight. This related peptide was shown to induce the phosphorylation of key signaling molecules associated with the canonical leptin pathway, including STAT3, ERK1/2, and PI3K, in a concentration-dependent manner.[5] The authors of this study proposed that these effects might be mediated through binding to the short isoforms of the leptin receptor, which could in turn activate intracellular signaling cascades independently of OB-Rb.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical leptin signaling pathway and a proposed alternative pathway for LEP(116-130) and its analogs.
Caption: Canonical Leptin Receptor (OB-Rb) Signaling Pathway.
Caption: Proposed Alternative Signaling Pathway for LEP(116-130).
Experimental Protocols
Detailed experimental protocols for the key studies cited are described in their respective publications. The following provides an overview of the methodologies employed.
In Vivo Studies in ob/ob and db/db Mice (Grasso et al., 1999)
-
Animals: Female C57BL/6J ob/ob mice and C57BLKS/J-m db/db mice.
-
Peptide Administration: Daily intraperitoneal (i.p.) injections of 1 mg of LEP(116-130) or vehicle.
-
Parameters Measured: Daily body weight and food intake. Blood glucose levels were also monitored in the db/db mice.
-
Duration: 7 days.
-
Statistical Analysis: Appropriate statistical tests were used to compare the peptide-treated group with the vehicle-treated control group.
References
- 1. researchgate.net [researchgate.net]
- 2. sciepub.com [sciepub.com]
- 3. Biologically active leptin-related synthetic peptides activate STAT3 via phosphorylation of ERK1/2 and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical role of STAT3 in leptin’s metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Leptin receptor,LR/Ob-R ELISA Kit – NOVATEIN BIOSCIENCES [swzbio.com]
A Technical Guide to the Physiological Effects of the Mouse LEP(116-130) Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physiological effects of the synthetic mouse leptin fragment LEP(116-130). It covers the peptide's impact on metabolic regulation, the underlying signaling mechanisms, and detailed protocols for relevant experimental studies.
Core Physiological Effects
The mouse LEP(116-130) peptide, a fragment of the native leptin molecule, has demonstrated significant biological activity, particularly in the regulation of energy balance and glucose homeostasis. Its effects are most pronounced in mouse models of obesity and diabetes.
Regulation of Body Weight and Food Intake
Intraperitoneal (i.p.) administration of LEP(116-130) leads to a significant reduction in body weight gain and a decrease in food intake in leptin-deficient female C57BL/6J ob/ob mice.[1] Studies have shown that the biological activity of leptin is localized, at least in part, to the domain between amino acid residues 106-140, with LEP(116-130) being one of the most active fragments in this region.[2] Over a 28-day treatment period, mice receiving LEP(116-130) were, on average, 3.4% lighter than their initial weight, while control mice gained a significant amount of weight.[2] This effect on body weight is accompanied by a notable reduction in food consumption.[2][3]
Glycemic Control
LEP(116-130) has been shown to exert potent effects on glucose homeostasis. In homozygous female C57BLKS/J-m db/db mice, which lack the long-form leptin receptor and are a model for type 2 diabetes, i.p. administration of the peptide significantly reduced blood glucose levels.[1] This suggests that the peptide's glucoregulatory effects may be of therapeutic interest for conditions characterized by hyperglycemia.
Neuroprotective and Other Effects
Beyond its metabolic roles, LEP(116-130) has been shown to possess neuroprotective properties. It can mirror the cognitive-enhancing effects of native leptin and prevent neuronal cell death in models of amyloid toxicity, suggesting potential applications in neurodegenerative disease research.[3] The peptide has also been reported to influence the adrenal cortex and may play a role in spermatogenesis.[4]
Quantitative Data Summary
The following tables summarize the key quantitative effects of LEP(116-130) administration in ob/ob mice as reported in cited literature.
Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice
| Treatment Group | Duration | Dosage | Mean Change in Body Weight |
| LEP(116-130) | 7 Days | 1 mg/day, i.p. | -13.8% of initial body weight[2] |
| LEP(116-130) | 28 Days | 1 mg/day, i.p. | -3.4% of initial body weight[2] |
| Vehicle Control | 28 Days | N/A | +14.7% of initial body weight[2] |
Table 2: Effect of LEP(116-130) on Food Intake in ob/ob Mice
| Treatment Group | Duration | Dosage | Mean Reduction in Food Intake |
| LEP(116-130) | 28 Days | 1 mg/day, i.p. | ~15% compared to control[2] |
Mechanism of Action and Signaling Pathways
A critical finding is that the physiological effects of LEP(116-130) do not appear to be mediated by the long isoform of the leptin receptor (OB-Rb).[1] This is evidenced by the peptide's efficacy in db/db mice, which lack functional OB-Rb. In vitro assays have confirmed that LEP(116-130) is unable to compete with leptin for binding to OB-Rb or to activate its signal transduction.[1][5]
Instead, LEP(116-130) and its more potent analogs activate downstream signaling pathways that mirror those of native leptin, likely through interaction with short isoforms of the leptin receptor or other unidentified receptors.[4][6] The primary signaling cascade involves the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][7][8] This activation is achieved through the phosphorylation of both serine and tyrosine residues on the STAT3 protein, mediated by two distinct upstream pathways:
-
ERK1/2 Pathway: Primarily responsible for the phosphorylation of STAT3 at the Serine-727 residue.[6]
-
PI3-Kinase (PI3K) Pathway: Primarily responsible for the phosphorylation of STAT3 at the Tyrosine-705 residue.[3][6]
These signaling events are crucial for the peptide's observed biological activities, including its neuroprotective effects.[3]
Caption: OB-Rb independent signaling pathway of LEP(116-130).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of LEP(116-130).
In Vivo Peptide Administration and Monitoring
This protocol outlines the procedures for administering the peptide to mice and measuring its effects on body weight and food intake.
Caption: Workflow for in vivo analysis of LEP(116-130) effects.
Materials:
-
Female C57BL/6J ob/ob or C57BLKS/J-m db/db mice
-
LEP(116-130) peptide, synthesized and purified
-
Sterile vehicle (e.g., phosphate-buffered saline, PBS)
-
Sterile 1 ml syringes with 25-27G needles
-
Calibrated digital scale for weighing mice
-
Metabolic cages or standard housing with spill-resistant food hoppers
-
Glucometer and test strips
-
70% ethanol wipes
Procedure:
-
Animal Preparation: House mice individually for accurate food intake measurement. Allow for an acclimatization period of at least one week.
-
Baseline Measurements: Before initiating treatment, record the initial body weight and average daily food intake for each mouse over 3-5 days.
-
Peptide Preparation: Dissolve LEP(116-130) in the sterile vehicle to the desired concentration (e.g., for a 1 mg dose in 100 µL volume).
-
Intraperitoneal (i.p.) Injection:
-
Manually restrain the mouse, exposing the abdomen.
-
Tilt the animal slightly with its head down.
-
Wipe the injection site in the lower right abdominal quadrant with a 70% ethanol wipe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding the midline.
-
Gently aspirate to ensure no blood or urine is drawn.
-
Inject the peptide solution smoothly.
-
Administer injections daily at the same time for the duration of the study (e.g., 28 days).
-
-
Body Weight and Food Intake Measurement:
-
Weigh each mouse daily to the nearest 0.1 g.
-
Weigh the food hopper daily. Calculate food intake by subtracting the remaining food weight from the previous day's weight, accounting for any spillage.
-
-
Blood Glucose Measurement:
-
For studies involving db/db mice, measure blood glucose at set intervals (e.g., every 2 days).
-
Gently restrain the mouse and make a small nick at the tip of the tail to produce a small drop of blood.
-
Apply the blood drop to a glucometer test strip and record the reading.
-
In Vitro STAT3 Activation Assay (Western Blot)
This protocol describes the detection of STAT3 phosphorylation in a relevant cell line following treatment with LEP(116-130) to confirm the activation of its signaling pathway.
Materials:
-
Relevant cell line (e.g., SH-SY5Y for neuroprotection studies)
-
Cell culture reagents (media, serum, etc.)
-
LEP(116-130) peptide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-phospho-STAT3 (Ser727), Rabbit anti-total STAT3
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours. Treat cells with varying concentrations of LEP(116-130) for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay. Normalize all samples to the same concentration.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load 20-40 µg of protein per lane onto a polyacrylamide gel and run to separate proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane. Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody (e.g., anti-p-STAT3 Tyr705) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading in each lane.
References
- 1. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Biologically active leptin-related synthetic peptides activate STAT3 via phosphorylation of ERK1/2 and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]
- 8. Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
The Leptin Fragment LEP(116-130): A Novel Regulator of Glucose Metabolism in Mouse Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The escalating global prevalence of obesity and type 2 diabetes necessitates the exploration of novel therapeutic avenues. Leptin, an adipocyte-derived hormone, is a key regulator of energy homeostasis, but its therapeutic efficacy is often hampered by leptin resistance. This has spurred interest in leptin fragments that may retain biological activity with potentially improved pharmacological properties. This technical guide focuses on the mouse leptin fragment LEP(116-130) and its impact on glucose metabolism. We consolidate findings from key studies, presenting quantitative data on its glucose-lowering effects, detailing experimental methodologies, and elucidating its proposed signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of leptin-based peptides.
Introduction
Leptin is a 16 kDa protein hormone that plays a crucial role in regulating energy balance by inhibiting food intake and promoting energy expenditure. However, the majority of obese individuals exhibit hyperleptinemia and are resistant to the effects of exogenous leptin, limiting its therapeutic use. Consequently, research has shifted towards identifying bioactive fragments of the leptin molecule that might circumvent leptin resistance or offer alternative mechanisms of action.
One such fragment, LEP(116-130), a synthetic peptide corresponding to amino acids 116-130 of the mouse leptin sequence, has demonstrated significant effects on energy balance and glucose homeostasis.[1][2][3][4] Studies have shown that this peptide can reduce body weight, decrease food intake, and notably, lower blood glucose levels in genetic models of obesity and diabetes, such as the ob/ob and db/db mice.[1][2][3] A key finding is that the action of LEP(116-130) appears to be independent of the long-form leptin receptor (OB-Rb), the primary signaling receptor for full-length leptin in the hypothalamus.[1][5] This suggests a novel mechanism of action that could be advantageous in overcoming leptin resistance.
Further research has identified that the core activity of LEP(116-130) resides within the N-terminal sequence from amino acids 116 to 122.[3] A synthetic analog of this shorter fragment, termed [D-Leu-4]-OB3, where the L-leucine at position 4 is replaced with its D-isomer, has been shown to possess even greater potency in reducing body weight and normalizing blood glucose.[5]
This guide will provide a detailed overview of the effects of LEP(116-130) on glucose metabolism, present the available quantitative data in a structured format, describe the experimental protocols used in these seminal studies, and visualize the current understanding of its signaling pathways.
Quantitative Effects of LEP(116-130) on Glucose Metabolism
The glucose-lowering effects of LEP(116-130) and its analogs have been primarily demonstrated in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice, both of which exhibit severe hyperglycemia.
Effects on Blood Glucose Levels
Intraperitoneal administration of LEP(116-130) has been shown to significantly reduce fasting blood glucose levels in both ob/ob and db/db mice. A more potent effect has been observed with the analog [D-Leu-4]-OB3.
| Compound | Mouse Model | Dose & Administration | Treatment Duration | Effect on Blood Glucose | Reference |
| LEP(116-130) | db/db | 1 mg/day, i.p. | 6 days | Significantly reduced by approx. 100 mg/dL.[6] | Grasso et al., 1999[5] |
| [D-Leu-4]-OB3 | ob/ob | 1 mg/day, i.p. | 7 days | Normalized to levels of wild-type mice within 2 days.[4] | Rozhavskaya-Arena et al., 2000[3] |
| [D-Leu-4]-OB3 | ob/ob | 1 mg/day, i.p. | 1 day | Reduced by 40% (compared to 20% in pair-fed controls).[5] | Grasso et al., 2001[5] |
Effects on Serum Insulin Levels
In addition to its impact on blood glucose, [D-Leu-4]-OB3 has been shown to reduce the hyperinsulinemia characteristic of ob/ob mice.
| Compound | Mouse Model | Dose & Administration | Treatment Duration | Effect on Serum Insulin | Reference |
| [D-Leu-4]-OB3 | ob/ob | 1 mg/day, i.p. | 7 days | Lowered serum insulin by 53% compared to ad libitum fed controls.[5] | Grasso et al., 2001[5] |
Experimental Protocols
This section details the methodologies employed in the key studies investigating the effects of LEP(116-130) on glucose metabolism.
Animal Models
-
C57BL/6J ob/ob mice: These mice have a mutation in the leptin gene, leading to a lack of functional leptin. They are characterized by hyperphagia, severe obesity, and hyperglycemia.
-
C57BLKS/J-m db/db mice: These mice have a mutation in the leptin receptor gene, rendering them insensitive to leptin. They exhibit a similar phenotype to ob/ob mice, including obesity and diabetes.[1]
Peptide Administration
-
Peptide: LEP(116-130) or its analogs are synthesized and purified.
-
Vehicle: The peptide is typically dissolved in a sterile vehicle such as phosphate-buffered saline (PBS).
-
Administration Route: Intraperitoneal (i.p.) injection is the most commonly used route.
-
Dosage: A typical dose is 1 mg/day per mouse.[6]
-
Treatment Duration: Studies have ranged from single injections to daily injections for up to 7 days.[4][5]
Blood Glucose Measurement
-
Blood Sampling: Blood is collected from the tail vein.
-
Timing: Blood samples are typically taken at baseline (day 0) and at various time points during the treatment period (e.g., days 2, 4, and 6).[6]
-
Measurement: Blood glucose levels are determined using a standard glucometer.[6]
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Mice are fasted for a defined period (e.g., 6-16 hours) with free access to water.[1][7]
-
Baseline Glucose: A baseline blood glucose measurement is taken (t=0).
-
Glucose Injection: A sterile glucose solution (e.g., 20% D-glucose) is administered via intraperitoneal injection at a dose of 2 g/kg body weight.[7]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, and 120 minutes).[1][7]
Insulin Tolerance Test (ITT)
Similarly, a general protocol for an ITT in diabetic mouse models is provided:
-
Fasting: Mice are fasted for a shorter duration (e.g., 4-6 hours).
-
Baseline Glucose: A baseline blood glucose level is measured.
-
Insulin Injection: Human insulin is administered intraperitoneally at a specific dose (e.g., 0.5-2.0 U/kg body weight), which may need to be adjusted based on the severity of insulin resistance.[4]
-
Blood Glucose Monitoring: Blood glucose is measured at various intervals (e.g., 15, 30, 60, and 120 minutes) post-injection.[4]
Signaling Pathways
The signaling mechanism of LEP(116-130) is an area of active investigation, particularly as it appears to function independently of the canonical OB-Rb receptor. Full-length leptin is known to activate several intracellular signaling cascades, including the JAK/STAT, PI3K/Akt, and ERK pathways, to regulate glucose homeostasis.[8][9]
Emerging evidence suggests that the bioactive leptin fragment analog, [D-Leu-4]-OB3, may engage some of these same pathways. One study has shown that [D-Leu-4]-OB3 can induce the phosphorylation of ERK1/2 and STAT3.[10] The activation of these pathways in peripheral tissues such as the liver, skeletal muscle, and adipose tissue could mediate the observed effects on glucose metabolism. For instance, activation of the PI3K/Akt pathway is a critical step in insulin-stimulated glucose uptake via the translocation of GLUT4 transporters to the cell membrane. Activation of AMPK is another key pathway in regulating cellular energy status and glucose uptake.
Proposed Signaling Cascade for LEP(116-130)
The following diagram illustrates a hypothetical signaling pathway for LEP(116-130) based on the current understanding of its and full-length leptin's actions.
Experimental Workflow for Investigating LEP(116-130) Effects
The logical flow of experiments to characterize the effects of LEP(116-130) on glucose metabolism is depicted below.
Conclusion and Future Directions
The mouse leptin fragment LEP(116-130) and its more potent analog [D-Leu-4]-OB3 have demonstrated significant glucose-lowering effects in preclinical models of obesity and type 2 diabetes. A key feature of their activity is the independence from the long-form leptin receptor, suggesting a novel mechanism that could potentially bypass leptin resistance. The available data, though limited, strongly support the therapeutic potential of these peptides.
Future research should focus on several key areas:
-
Comprehensive Glycemic Control Studies: Detailed glucose and insulin tolerance tests are needed to fully characterize the impact of LEP(116-130) on insulin sensitivity and glucose disposal.
-
Elucidation of the Signaling Pathway: Identifying the specific receptor(s) for LEP(116-130) and delineating the complete downstream signaling cascade in metabolically active tissues are crucial next steps. This will involve investigating the roles of key signaling nodes such as PI3K/Akt and AMPK.
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the dose-response relationship and duration of action, is essential for further development.
-
Safety and Toxicity Assessment: Comprehensive toxicology studies are required to ensure the safety of these peptides for potential therapeutic use.
References
- 1. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 2. scribd.com [scribd.com]
- 3. protocols.io [protocols.io]
- 4. mmpc.org [mmpc.org]
- 5. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mmpc.org [mmpc.org]
- 8. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]
- 9. Leptin and the CNS Control of Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Neuroprotective Properties of the Mouse Leptin Fragment LEP(116-130): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the neuroprotective properties of the mouse leptin fragment LEP(116-130). Leptin, a pleiotropic hormone primarily known for its role in energy homeostasis, has emerged as a significant player in neuronal function and survival. The fragment LEP(116-130) has been shown to mimic many of the beneficial effects of the full-length leptin protein, offering a promising therapeutic avenue for neurodegenerative disorders, particularly Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by progressive neuronal loss and synaptic dysfunction. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) peptides, which trigger a cascade of events leading to synaptic impairments and neuronal cell death.[1][2] Emerging evidence implicates metabolic dysregulation, including impaired leptin signaling, in the pathogenesis of AD.[1][2] The leptin system has therefore become a novel therapeutic target. Full-length leptin has demonstrated cognitive-enhancing and neuroprotective properties by preventing the detrimental effects of Aβ on hippocampal synaptic function and neuronal viability.[1][2][3][4] However, due to its large size, the development of smaller, bioactive fragments like LEP(116-130) presents a more viable therapeutic strategy.[1][2] This guide focuses on the core neuroprotective actions of the mouse LEP(116-130) fragment.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of LEP(116-130) has been quantified in various in vitro models of neuronal damage. The following tables summarize the key findings from lactate dehydrogenase (LDH) release assays and cell viability assessments, which measure membrane integrity and overall cell health, respectively.
Table 1: Effect of LEP(116-130)(mouse) on Aβ₁₋₄₂-Induced Neuronal Cell Death (LDH Assay)
| Cell Line | Toxin (Concentration) | Treatment (Concentration) | % Reduction in LDH Release (Mean ± SEM) | Reference |
| SH-SY5Y | Aβ₁₋₄₂ (10 µM) | Leptin (0.1 nM) | 31.8 ± 13.2% | [5] |
| SH-SY5Y | Aβ₁₋₄₂ (10 µM) | Leptin (10 nM) | 47.9 ± 7.45% | [5] |
| SH-SY5Y | Aβ₁₋₄₂ (10 µM) | LEP(116-130) (0.1 nM) | 26.7 ± 17.3% | [5] |
| SH-SY5Y | Aβ₁₋₄₂ (10 µM) | LEP(116-130) (10 nM) | 46.6 ± 9.0% | [5] |
Table 2: Effect of LEP(116-130)(mouse) on Aβ₁₋₄₂-Induced Reduction in Cell Viability
| Cell Line | Toxin (Concentration) | Treatment (Concentration) | % Increase in Cell Viability (Relative to Toxin-Treated Control) | Reference |
| SH-SY5Y | Aβ₁₋₄₂ (10 µM) | LEP(116-130) (10 nM) | Prevents Aβ-driven cell death | [1] |
| HT-22 | Aβ₁₋₄₂ (10 µM) | Leptin (0.1-10 nM) | Protects against cell death |
Core Signaling Pathways
The neuroprotective effects of LEP(116-130) are mediated by the activation of key intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase/Akt (PI3K/Akt) pathways.
PI3K/Akt Signaling Pathway
Activation of the PI3K/Akt pathway is crucial for promoting cell survival and inhibiting apoptosis. LEP(116-130) has been shown to stimulate the phosphorylation of Akt, a key downstream effector of PI3K.[5] This activation is essential for its neuroprotective actions, as pharmacological inhibition of PI3K with wortmannin attenuates the protective effects of the leptin fragment against Aβ-induced cell death.[5]
Caption: PI3K/Akt signaling pathway activated by LEP(116-130).
STAT3 Signaling Pathway
The STAT3 signaling pathway is another critical component of the neuroprotective mechanism of LEP(116-130). The fragment induces the phosphorylation of STAT3.[5] Inhibition of STAT3 signaling negates the neuroprotective effects of LEP(116-130) against Aβ toxicity, highlighting its essential role.[5]
Caption: STAT3 signaling pathway activated by LEP(116-130).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neuroprotective properties of LEP(116-130)(mouse).
In Vitro Model of Aβ Toxicity
Cell Culture and Differentiation:
-
SH-SY5Y Cells: Human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a neuronal phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.
-
HT-22 Cells: Immortalized mouse hippocampal neurons are maintained in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
Aβ₁₋₄₂ Oligomer Preparation and Treatment:
-
Resuspend synthetic Aβ₁₋₄₂ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM and incubate for 1-2 hours at room temperature to ensure monomerization.
-
Evaporate the HFIP under a stream of nitrogen gas to form a peptide film.
-
Resuspend the film in dimethyl sulfoxide (DMSO) to a concentration of 5 mM.
-
Dilute the peptide solution to 100 µM in ice-cold serum-free culture medium (e.g., DMEM/F12) and incubate at 4°C for 24 hours to allow for oligomer formation.
-
Treat differentiated neuronal cells with the desired concentration of Aβ₁₋₄₂ oligomers (typically 10 µM) for 24 hours in the presence or absence of LEP(116-130).
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 5. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
The Role of the Leptin Fragment LEP(116-130) in Modulating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adipokine leptin is recognized for its role in regulating energy homeostasis, but emerging evidence highlights its significant influence on cognitive function and synaptic plasticity. The full-length leptin protein, however, presents challenges for therapeutic development due to its size and pleiotropic effects. This technical guide focuses on a promising bioactive fragment, LEP(116-130) of mouse origin, which has been shown to mirror the neuroprotective and cognitive-enhancing properties of the parent molecule. This document provides an in-depth analysis of the role of LEP(116-130) in synaptic plasticity, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders such as Alzheimer's disease.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. Long-term potentiation (LTP) is a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a primary model for studying the synaptic basis of learning and memory. Dysregulation of synaptic plasticity is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease (AD).
Leptin, a 16 kDa peptide hormone primarily secreted by adipose tissue, has been shown to exert significant effects on hippocampal synaptic plasticity.[1] However, its therapeutic potential is limited by its large size and diverse peripheral actions. This has led to the investigation of smaller, bioactive fragments of leptin that may retain its beneficial central nervous system (CNS) effects with a more favorable pharmacological profile. One such fragment, LEP(116-130), has emerged as a promising candidate, demonstrating the ability to facilitate hippocampal synaptic plasticity and protect against amyloid-β (Aβ)-induced synaptic deficits.[1][2]
This guide will provide a detailed overview of the current understanding of LEP(116-130)'s role in synaptic plasticity, with a focus on the quantitative data supporting its efficacy and the experimental methodologies employed in its study.
Quantitative Data on the Effects of LEP(116-130)
The following tables summarize the key quantitative findings from studies investigating the effects of mouse LEP(116-130) on synaptic plasticity and neuronal viability.
Table 1: Effect of LEP(116-130) on Hippocampal Long-Term Potentiation (LTP)
| Experimental Condition | Treatment | Concentration | Outcome Measure | Result (% of baseline) | Statistical Significance | Reference |
| In vitro hippocampal slices (juvenile) | Control (vehicle) | - | fEPSP slope after HFS | 135 ± 6.3% | P < 0.05 | [3] |
| In vitro hippocampal slices (juvenile) | LEP(116-130) | 25 nM | fEPSP slope after HFS | 136 ± 5.5% | P < 0.05 | [3] |
| In vitro hippocampal slices (juvenile) with Aβ₁₋₄₂ | Control (vehicle) | - | fEPSP slope after HFS | 96 ± 7.5% | P > 0.05 | [3] |
| In vitro hippocampal slices (juvenile) with Aβ₁₋₄₂ | LEP(116-130) | 25 nM | fEPSP slope after HFS | 136 ± 5.5% | P < 0.05 | [3] |
fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation; Aβ: amyloid-beta.
Table 2: Effect of LEP(116-130) on Neuronal Viability in the Presence of Amyloid-β
| Experimental Condition | Treatment | Concentration | Outcome Measure | Result (% increase in cell number) | Statistical Significance | Reference |
| In vitro hippocampal cultures with Aβ₁₋₄₂ | LEP(116-130) | 0.1 nM | Cell Viability | 19.2 ± 15% | P < 0.01 | [3] |
| In vitro hippocampal cultures with Aβ₁₋₄₂ | LEP(116-130) | 10 nM | Cell Viability | 44.3 ± 7.5% | P < 0.01 | [3] |
Table 3: Effect of LEP(116-130) on AMPA Receptor Subunit (GluA1) Trafficking
| Experimental Condition | Treatment | Outcome Measure | Result (% of control) | Statistical Significance | Reference |
| In vitro hippocampal neurons | LEP(116-130) | Synaptophysin Staining | 122 ± 9% | P < 0.05 | [3] |
| In vitro hippocampal neurons | LEP(116-130) | GluA1-Synaptophysin Colocalization | 64 ± 4.9% | P < 0.01 | [3] |
Signaling Pathways and Mechanisms of Action
LEP(116-130) enhances synaptic plasticity primarily by promoting the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[1][2] This process is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[4] The binding of LEP(116-130) is thought to initiate a signaling cascade that facilitates the insertion of AMPA receptors, particularly those containing the GluA1 subunit, into the postsynaptic membrane. This increased density of AMPA receptors at the synapse enhances the postsynaptic response to glutamate, thereby strengthening synaptic transmission and facilitating the induction of LTP.
While the precise receptor for LEP(116-130) is not fully elucidated, its downstream effects converge on pathways known to be crucial for synaptic plasticity. Evidence suggests the involvement of the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are also implicated in the synaptic actions of full-length leptin.[5][6][7] Furthermore, the transcription factor cAMP response element-binding protein (CREB) has been identified as a necessary component for the maintenance of GluA1 subunits at the synapse, suggesting a potential role for CREB in the long-term effects of LEP(116-130) on synaptic function.[8][9][10]
Caption: Signaling pathway of LEP(116-130) in promoting synaptic plasticity.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the role of LEP(116-130) in synaptic plasticity.
Mouse Hippocampal Slice Electrophysiology for LTP Measurement
This protocol describes the preparation of acute hippocampal slices from mice and the subsequent recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP.
Materials:
-
Adult male C57BL/6 mice
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂.
-
Sucrose-based cutting solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂.
-
Vibrating microtome
-
Submerged recording chamber
-
Glass microelectrodes (1-5 MΩ) filled with aCSF
-
Stimulating electrode (bipolar tungsten)
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and immerse in ice-cold sucrose-based cutting solution.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibrating microtome.
-
Transfer slices to a holding chamber containing aCSF at 32-34°C for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the submerged recording chamber perfused with aCSF at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single voltage pulses to evoke fEPSPs. Adjust the stimulus intensity to elicit a fEPSP with a slope that is 30-40% of the maximum.
-
Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.
-
Apply LEP(116-130) or vehicle control to the perfusing aCSF at the desired concentration.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
-
Caption: Experimental workflow for LTP measurement in mouse hippocampal slices.
Surface AMPA Receptor Biotinylation Assay
This protocol is used to quantify the amount of AMPA receptors on the surface of hippocampal neurons.
Materials:
-
Primary hippocampal neuronal cultures
-
Phosphate-buffered saline (PBS)
-
Sulfo-NHS-SS-Biotin
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against GluA1 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture primary hippocampal neurons from E18 mouse embryos.
-
At DIV 14-21, treat the neurons with LEP(116-130) or vehicle for the desired time.
-
-
Biotinylation of Surface Proteins:
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with Sulfo-NHS-SS-Biotin (1 mg/ml in PBS) for 30 minutes at 4°C to label surface proteins.
-
Quench the reaction by washing the cells with a quenching solution (e.g., 100 mM glycine in PBS).
-
-
Cell Lysis and Streptavidin Pulldown:
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Incubate the supernatant with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the GluA1 subunit of the AMPA receptor.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control from the total cell lysate.
-
Western Blot Analysis of Synaptic Proteins
This protocol is for the general analysis of total protein levels of synaptic markers.
Materials:
-
Hippocampal tissue or cultured neurons
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against proteins of interest (e.g., PSD-95, synaptophysin) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Sample Preparation:
-
Homogenize hippocampal tissue or lyse cultured neurons in ice-cold lysis buffer.
-
Centrifuge the lysate to remove debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion and Future Directions
The leptin fragment LEP(116-130) demonstrates significant potential as a modulator of synaptic plasticity, mirroring the beneficial effects of full-length leptin on cognitive function. Its ability to enhance LTP and protect against Aβ-induced synaptic deficits makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. The NMDA receptor-dependent mechanism of action, involving the promotion of AMPA receptor trafficking, provides a clear pathway for its pro-synaptic effects.
Future research should focus on several key areas. A more detailed characterization of the direct molecular target of LEP(116-130) is crucial for understanding its precise mechanism of action. In vivo studies in mouse models of neurodegeneration are necessary to validate the therapeutic potential of this peptide. Furthermore, exploring the downstream signaling cascades, including the specific roles of the PI3K/Akt and MAPK/ERK pathways and the involvement of CREB-mediated transcription, will provide a more complete picture of how this leptin fragment regulates synaptic function. The development of more stable and brain-penetrant analogs of LEP(116-130) will also be a critical step towards its translation into a viable therapeutic agent for cognitive disorders.
References
- 1. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. PI3K signaling in leptin receptor cells: role in growth and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling mechanisms mediated by the phosphoinositide 3-kinase/Akt cascade in synaptic plasticity and memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Leptin Induces Hippocampal Synaptogenesis via CREB-Regulated MicroRNA-132 Suppression of p250GAP - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of Leptin Fragment LEP(116-130) on ob/ob Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physiological effects of the mouse leptin fragment LEP(116-130) on the genetically obese ob/ob mouse model. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed signaling pathway. The ob/ob mouse, which has a mutation in the gene encoding leptin, is a widely used model for studying obesity and metabolic disorders.[1][2] The administration of the synthetic peptide fragment LEP(116-130) has been shown to elicit significant metabolic changes in these animals, offering a potential avenue for therapeutic development.[1][2]
Quantitative Effects of LEP(116-130) Administration
The administration of LEP(116-130) to female C57BL/6J ob/ob mice has demonstrated significant effects on body weight, food intake, and blood glucose levels. The following tables summarize the key quantitative findings from published research.
Body Weight Modulation
Treatment with LEP(116-130) leads to a notable reduction in body weight, with the most pronounced effects observed within the first week of administration.
Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice
| Treatment Group | Duration of Treatment | Mean Initial Body Weight (g) | Mean Body Weight Change (g) | Mean Body Weight Change (%) |
| Vehicle | 7 days | 56.9 ± 1.5 | +2.7 ± 0.6 | +4.7% |
| LEP(116-130) | 7 days | 61.3 ± 1.8 | -8.5 ± 0.9 | -13.8%[1][2] |
| Vehicle | 28 days | 56.9 ± 1.5 | +8.2 ± 1.1 | +14.7%[1][2] |
| LEP(116-130) | 28 days | 61.3 ± 1.8 | -2.1 ± 1.3 | -3.4%[1][2] |
Data presented as mean ± SEM for groups of six mice.[1]
Regulation of Food Intake
A significant reduction in food consumption is observed in ob/ob mice treated with LEP(116-130).
Table 2: Effect of LEP(116-130) on Cumulative Food Intake in ob/ob Mice
| Treatment Group | Duration of Treatment | Cumulative Food Intake Reduction (%) |
| LEP(116-130) | 14 days | 17.2% |
| LEP(116-130) | 28 days | 15%[1][2] |
Glycemic Control
LEP(116-130) has been shown to improve glucose homeostasis in ob/ob mice.
Table 3: Effect of LEP(116-130) on Blood Glucose Levels in ob/ob Mice
| Treatment Group | Duration of Treatment | Blood Glucose Reduction |
| LEP(116-130) | 7 days | ~100 mg/dl[3][4] |
Experimental Protocols
The following section details the methodologies employed in the key experiments investigating the effects of LEP(116-130) on ob/ob mice.
Peptide Synthesis and Preparation
The synthetic peptide amide corresponding to amino acid residues 116-130 of mouse leptin, LEP-(116-130), was synthesized using the solid-phase method and purified to over 98% homogeneity.[5]
Animal Model
The experiments utilized female C57BL/6J ob/ob mice, a model of genetic leptin deficiency.[1][2]
Administration Protocol
LEP(116-130) was administered via daily intraperitoneal (i.p.) injections at a dosage of 1 mg per mouse per day.[1][2] The peptide was dissolved in a vehicle, typically phosphate-buffered saline (PBS), for administration.[5]
Measurement of Metabolic Parameters
-
Body Weight: Mice were weighed daily to monitor changes in body mass.[1]
-
Food Intake: Cumulative food consumption was measured over the treatment period.[1]
-
Blood Glucose: Blood glucose levels were determined from tail vein blood samples.[3]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for investigating the in vivo effects of LEP(116-130) in ob/ob mice.
Proposed Signaling Pathway
Evidence suggests that LEP(116-130) exerts its effects through a pathway that is independent of the long isoform of the leptin receptor (OB-Rb).[3][4] Instead, it appears to activate intracellular signaling cascades involving the phosphorylation of STAT3, ERK1/2, and PI3K.[6][7]
Conclusion
The leptin fragment LEP(116-130) demonstrates significant bioactivity in the ob/ob mouse model, leading to reductions in body weight, food intake, and blood glucose levels. These effects appear to be mediated through an OB-Rb independent signaling pathway involving the activation of key intracellular kinases. Further research into the precise receptor and downstream targets of LEP(116-130) is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential for obesity and related metabolic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. px-12.com [px-12.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Leptin rapidly lowers food intake and elevates metabolic rates in lean and ob/ob mice. | Sigma-Aldrich [merckmillipore.com]
- 7. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of LEP(116-130)(mouse)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of the mouse leptin fragment LEP(116-130). The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing experiments to evaluate the biological effects of this peptide.
Introduction
LEP(116-130) is a synthetic peptide fragment corresponding to amino acid residues 116-130 of the mouse leptin molecule.[1][2] Research has demonstrated that this fragment possesses biological activity, influencing energy balance, glucose homeostasis, and neuroendocrine functions.[3][4][5] Notably, in vivo studies in mouse models of obesity and diabetes have shown that administration of LEP(116-130) can lead to reduced food intake, decreased body weight gain, and lower blood glucose levels.[3][6][7][8] Interestingly, the mechanism of action for these effects may not be mediated through the long isoform of the leptin receptor (OB-Rb), suggesting a distinct signaling pathway from the full-length leptin protein.[3][9]
These characteristics make LEP(116-130) and its analogs a subject of interest for potential therapeutic applications in metabolic disorders.[6] The following protocols and data provide a framework for conducting in vivo studies with this peptide in mice.
Quantitative Data Summary
The following tables summarize the quantitative effects of LEP(116-130) administration in various mouse models as reported in the literature.
Table 1: Effects of LEP(116-130) on Body Weight in ob/ob Mice
| Treatment Group | Initial Body Weight (g, mean ± SEM) | Body Weight Change after 7 days (%) | Body Weight Change after 28 days (%) |
| Vehicle | 57.1 ± 1.2 | +12.3 | +14.7 |
| LEP(116-130) (1 mg/day, i.p.) | 58.4 ± 1.5 | -13.8 | -3.4 |
Data derived from Grasso et al., 1997.[6][7]
Table 2: Effects of LEP(116-130) on Food Intake in ob/ob Mice
| Treatment Group | Cumulative Food Intake Change after 2 weeks (%) |
| Vehicle | Not specified as baseline |
| LEP(116-130) (1 mg/day, i.p.) | -17.2 |
Data derived from Grasso et al., 1997.[7]
Table 3: Effects of LEP(116-130) on Blood Glucose in db/db Mice
| Treatment Group | Change in Blood Glucose (mg/dL) |
| Vehicle | Not specified as baseline |
| LEP(116-130) (1 mg/day, i.p.) | Approximately -100 |
Data derived from studies on db/db mice.[2][8]
Experimental Protocols
Peptide Preparation and Handling
-
Reconstitution: LEP(116-130) is typically supplied as a lyophilized powder. For in vivo administration, it can be reconstituted in a sterile vehicle such as phosphate-buffered saline (PBS), pH 7.2.[4] Solubility in water is up to 1 mg/ml.
-
Storage: Store the lyophilized peptide desiccated at -20°C. Once reconstituted, it is recommended to prepare fresh solutions for administration, as solutions may be unstable.[1] If storage of the solution is necessary, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
In Vivo Administration Protocol: Rodent Models
This protocol is based on studies using female C57BL/6J ob/ob or C57BLKS/J-m db/db mice.[3]
-
Animal Models:
-
C57BL/6J ob/ob mice (leptin-deficient).
-
C57BLKS/J-m db/db mice (leptin receptor-deficient).
-
-
Acclimatization: House the mice in a controlled environment (temperature, humidity, and light-dark cycle) and allow for an acclimatization period of at least one week before the start of the experiment. Provide ad libitum access to standard chow and water.
-
Dosage: A commonly used and effective dose is 1 mg of LEP(116-130) per mouse per day.[2][6][7][8]
-
Administration Route: Intraperitoneal (i.p.) injection is a frequently reported route of administration.[2][3][6][7][8] Other routes such as subcutaneous, intramuscular, and intranasal have also been explored for related peptide analogs.[10]
-
Experimental Procedure:
-
Prepare a fresh solution of LEP(116-130) in sterile PBS at the desired concentration. The injection volume should be consistent across all animals.
-
Divide the animals into a control group (receiving vehicle only) and a treatment group (receiving LEP(116-130)).
-
Administer a daily intraperitoneal injection of either vehicle or the LEP(116-130) solution.
-
Monitor key parameters daily or at regular intervals. These include:
-
Body weight
-
Food intake
-
Water intake
-
-
For studies involving glucose metabolism, measure blood glucose levels from the tail vein at baseline and at specified time points throughout the study (e.g., every 2 days).[8]
-
The duration of the study can vary, with significant effects observed within the first week and studies extending up to 28 days.[6][7]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo administration of LEP(116-130) in mice.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for LEP(116-130) independent of the OB-Rb receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LEP(116-130)(mouse)TFA | Complement System | TargetMol [targetmol.com]
- 3. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Leptin (116-130), mouse - LKT Labs [lktlabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Oral delivery of mouse [D-Leu-4]-OB3, a synthetic peptide amide with leptin-like activity, in male Swiss Webster mice: a study comparing the pharmacokinetics of oral delivery to intraperitoneal, subcutaneous, intramuscular, and intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstituting LEP(116-130)(mouse) for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and administration of the mouse leptin fragment LEP(116-130) for in vivo studies. The information is intended to guide researchers in preparing this peptide for injection to investigate its biological effects, such as the regulation of body weight, food intake, and glucose metabolism.
Peptide Characteristics and Storage
The mouse LEP(116-130) is a synthetic peptide fragment with the amino acid sequence H-Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH2.[1][2] Key characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~1560.73 g/mol | [1][2] |
| Formula | C64H109N19O24S | [1][2] |
| Appearance | White lyophilized solid | [2] |
| Storage (Lyophilized) | -20°C, desiccated | [2] |
| Storage (Reconstituted) | Aliquot and store at -80°C |
Reconstitution Protocol
Proper reconstitution of the LEP(116-130) peptide is critical for its biological activity and to ensure accurate dosing.
Materials:
-
LEP(116-130)(mouse) lyophilized powder
-
Sterile, endotoxin-free water or sterile, pH 7.2 Phosphate Buffered Saline (PBS) or Ringer's solution[3][4]
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial.
-
Solvent Addition: Based on the desired final concentration, carefully add the appropriate volume of sterile water, PBS (pH 7.2), or Ringer's solution to the vial.[3][4] The peptide is soluble in water up to 1 mg/mL.[2] For some formulations, sonication may be recommended to aid dissolution.[5]
-
Gentle Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding.
-
Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -80°C.
In Vivo Administration Protocol
The following protocol outlines the intraperitoneal (i.p.) injection of reconstituted LEP(116-130) in mice. This method has been used in studies demonstrating the peptide's effects on body weight and food intake.[3][4]
Materials:
-
Reconstituted LEP(116-130) solution
-
Sterile insulin syringes (or similar) with an appropriate gauge needle (e.g., 27-30G)
-
Appropriate animal handling and restraint equipment
-
70% ethanol for disinfection
Procedure:
-
Dose Calculation: Calculate the required volume of the reconstituted peptide solution based on the desired dosage and the body weight of the mouse. A common dosage used in studies is 1 mg per mouse per day.[3][4][6]
-
Animal Handling: Handle the mice gently and use appropriate restraint techniques to minimize stress.
-
Injection Site Preparation: Disinfect the injection site on the lower abdomen with a 70% ethanol wipe.
-
Intraperitoneal Injection: Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.
-
Peptide Administration: Slowly inject the calculated volume of the LEP(116-130) solution.
-
Post-Injection Monitoring: Monitor the mice for any adverse reactions following the injection.
Quantitative Data Summary
The biological effects of LEP(116-130) administration in ob/ob mice are summarized below.
| Parameter | Treatment Group | Result | Reference |
| Body Weight | LEP(116-130) (1 mg/day, i.p. for 28 days) | Significantly reduced rate of weight gain compared to vehicle-injected controls. | [3] |
| Food Intake | LEP(116-130) (1 mg/day, i.p. for 7 days) | Significantly less food intake (28.3% decrease) compared to vehicle-injected controls. | [4] |
| Blood Glucose | LEP(116-130) (1 mg/day, i.p.) | Significantly reduced blood glucose levels by approximately 100 mg/dL. | [5][6] |
Signaling Pathway and Experimental Workflow
The biological effects of LEP(116-130) are mediated through the activation of specific intracellular signaling cascades. Additionally, the peptide has been shown to be involved in neuroprotective actions.[7]
LEP(116-130) signaling pathway.
A generalized workflow for conducting an in vivo study with LEP(116-130) is depicted below.
References
- 1. CAS 258276-95-8: Leptin (116-130) amide (mouse) [cymitquimica.com]
- 2. Leptin (116-130) amide (mouse)-HongTide Biotechnology [hongtide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. LEP(116-130)(mouse)TFA | Complement System | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of LEP(116-130)(mouse) in PBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEP(116-130) is a synthetic fragment of the mouse leptin protein that has demonstrated biological activity, including the ability to restrict weight gain and reduce food intake in leptin-deficient mice.[1][2][3] The solubility of this peptide in physiologically relevant buffers such as Phosphate-Buffered Saline (PBS) is a critical parameter for its application in in-vitro and in-vivo studies. These application notes provide a summary of the available solubility data and a detailed protocol for dissolving and handling mouse LEP(116-130) in PBS. Additionally, an overview of the leptin signaling pathway is provided for contextual understanding.
Quantitative Solubility Data
The solubility of mouse LEP(116-130) has been reported in various aqueous solutions. The following table summarizes the available quantitative data.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| PBS | 100 mg/mL | 64.07 mM | [4][5][6] |
| Water | ≥ 50 mg/mL | ≥ 32.04 mM | [3] |
| Water | Soluble to 1 mg/mL | ~0.64 mM | [1][2] |
| DMSO | Soluble | Not specified | [] |
Note: In one study, LEP(116-130) showed incomplete solubility in PBS, which was partially improved by using Ringer's solution.[8] This suggests that while high concentrations in PBS are achievable, solubility can be influenced by specific experimental conditions.
Experimental Protocol for Solubilization in PBS
This protocol provides a general guideline for dissolving lyophilized mouse LEP(116-130) in PBS. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire stock.[9]
Materials:
-
Lyophilized mouse LEP(116-130) peptide
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath/sonicator (optional)
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.
-
Initial Dissolution Attempt:
-
Add the desired volume of sterile PBS (pH 7.4) to the vial to achieve the target concentration.
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
-
Enhancing Solubility (if necessary):
-
Visual Inspection: A successfully solubilized peptide solution should be clear and free of any visible particulates.[9] If the solution remains cloudy or contains precipitates, the peptide may not be fully dissolved.
-
Storage:
-
For short-term storage (up to one month), store the peptide solution at -20°C.
-
For long-term storage (up to six months), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
-
Experimental Workflow for Solubility Testing
The following diagram illustrates a logical workflow for determining the solubility of a peptide like LEP(116-130) in a given solvent.
Caption: Workflow for peptide solubility testing in PBS.
Leptin Signaling Pathway Overview
Leptin exerts its biological effects by binding to the long form of the leptin receptor (LepRb), which initiates a cascade of intracellular signaling events.[11] The primary and best-characterized pathway is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[12] Upon leptin binding, JAK2 is activated, leading to the phosphorylation of STAT3, which then translocates to the nucleus to regulate gene expression.[13][14] Other significant signaling pathways activated by leptin include the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways.[13][15] These pathways are involved in regulating various physiological processes, including energy balance, food intake, and metabolism.[15]
The following diagram provides a simplified representation of the major leptin signaling pathways.
Caption: Simplified overview of major leptin signaling pathways.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LEP (116-130) (mouse)|258276-95-8|LEP (116-130) (mouse)|其他免疫相关;其他疾病 [med-life.cn]
- 8. academic.oup.com [academic.oup.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Leptin signaling and its central role in energy homeostasis [frontiersin.org]
- 15. Leptin signalling pathways in hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Dosage of LEP(116-130)(mouse) in Mice
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive overview of the effective dosage and experimental protocols for the in vivo administration of the mouse leptin fragment LEP(116-130) in mice, based on published research.
Introduction
LEP(116-130) is a synthetic peptide fragment corresponding to amino acid residues 116-130 of mouse leptin.[1][2][3] It has been demonstrated to possess biological activity, influencing body weight, food intake, and glucose metabolism in mouse models of obesity and diabetes.[4][5][6][7] Notably, its mechanism of action may not involve the long isoform of the leptin receptor (OB-Rb), suggesting a distinct signaling pathway from the full-length leptin protein.[2][7]
Data Presentation: Efficacy of LEP(116-130) Administration
The following tables summarize the quantitative data from key studies investigating the effects of LEP(116-130) in mice.
Table 1: Effect of LEP(116-130) on Body Weight in ob/ob Mice
| Duration of Treatment | Dosage | Mouse Strain | Initial Body Weight (g) | Change in Body Weight (%) | Reference |
| 7 days | 1 mg/day, i.p. | Female C57BL/6J ob/ob | ~61.3 | -13.8% | [4][5][6] |
| 28 days | 1 mg/day, i.p. | Female C57BL/6J ob/ob | ~61.3 | -3.4% | [4][5][6] |
Table 2: Effect of LEP(116-130) on Food Intake and Blood Glucose
| Parameter | Duration of Treatment | Dosage | Mouse Strain | Observed Effect | Reference |
| Food Intake | 28 days | 1 mg/day, i.p. | Female C57BL/6J ob/ob | Reduced by ~15-17.2% | [4][5][6] |
| Blood Glucose | 6 days | 1 mg/day, i.p. | Female C57BLKS/J-m db/db | Significantly reduced by ~100 mg/dL | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of LEP(116-130) to mice.
Protocol 1: Assessment of LEP(116-130) on Body Weight and Food Intake in ob/ob Mice
This protocol is based on the methodology described by Grasso et al. (1997).[4][5][6]
1. Animal Model:
-
Female C57BL/6J ob/ob mice, which lack endogenously circulating active leptin, are used.[1][4][5]
-
Mice are typically housed individually to allow for accurate food intake measurement.
2. Materials:
-
LEP(116-130) (mouse) peptide
-
Sterile vehicle solution (e.g., phosphate-buffered saline, PBS, pH 7.2)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale for daily body weight measurement
-
Metabolic cages for food intake measurement
3. Procedure:
-
Acclimatization: Allow mice to acclimate to their housing conditions for a specified period before the experiment begins.
-
Peptide Preparation: Dissolve LEP(116-130) in the vehicle to a final concentration for a 1 mg dose per injection volume (e.g., 200 µL).
-
Dosing Regimen: Administer a daily intraperitoneal injection of 1 mg of LEP(116-130) or vehicle to the control group.[4][5][6]
-
Data Collection:
-
Measure and record the body weight of each mouse daily.[5]
-
Measure and record food consumption daily.
-
-
Duration: The study can be conducted for short-term (e.g., 7 days) or long-term (e.g., 28 days) assessments.[4][5][6]
Protocol 2: Evaluation of LEP(116-130) on Blood Glucose in db/db Mice
This protocol is adapted from studies on db/db mice, which are resistant to leptin due to a defective OB-Rb.[7]
1. Animal Model:
-
Homozygous female C57BLKS/J-m db/db mice, which do not express the long form of the leptin receptor (OB-Rb).[7]
2. Materials:
-
LEP(116-130) (mouse) peptide
-
Sterile vehicle solution
-
Syringes and needles for i.p. injection
-
Blood glucose monitoring system (glucometer and test strips)
-
Lancets or other appropriate tools for tail vein blood collection
3. Procedure:
-
Baseline Measurement: Prior to the first injection, measure and record the baseline blood glucose levels from the tail vein.[8]
-
Dosing Regimen: Administer a daily intraperitoneal injection of 1 mg of LEP(116-130) or vehicle.[8]
-
Blood Glucose Monitoring: Collect blood from the tail vein at specified intervals (e.g., every 2 days) to monitor changes in blood glucose levels.[8]
-
Duration: Typically, these studies are conducted over several days (e.g., 6 days) to observe significant changes in glycemic control.[8]
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling distinction between native leptin and the LEP(116-130) fragment. While native leptin primarily signals through the OB-Rb receptor, studies suggest that LEP(116-130) exerts its biological effects through a different, yet to be fully elucidated, pathway.[7]
References
- 1. LEP (116-130) (mouse) | CAS 258276-95-8 | Tocris Bioscience [tocris.com]
- 2. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. rndsystems.com [rndsystems.com]
- 4. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intraperitoneal Injection of LEP(116-130) (mouse)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the intraperitoneal (IP) injection of the mouse leptin fragment LEP(116-130). This synthetic peptide has garnered significant interest for its ability to mimic some of the biological effects of leptin, the adipocyte-derived hormone central to energy homeostasis. Notably, LEP(116-130) has demonstrated effects on body weight, food intake, and glucose metabolism, making it a valuable tool for research in obesity, diabetes, and metabolic disorders.[1][2][3] Furthermore, it has shown potential in neuroscience research due to its cognitive-enhancing and neuroprotective properties.[4][5]
These application notes are intended to guide researchers in designing and executing experiments involving the intraperitoneal administration of LEP(116-130) in mouse models.
Applications
The primary applications for the intraperitoneal injection of LEP(116-130) in mice include:
-
Metabolic Research:
-
Body Weight Regulation: Investigating the peptide's ability to reduce body weight gain and promote weight loss, particularly in genetic models of obesity such as ob/ob mice.[1][5]
-
Food Intake Suppression: Studying the anorexigenic effects of the peptide.[1][6]
-
Glucose Homeostasis: Assessing the peptide's impact on blood glucose levels, especially in models of diabetes like the db/db mouse.[2][6]
-
-
Neuroscience Research:
-
Cognitive Enhancement: Exploring the potential of LEP(116-130) to improve performance in memory-related tasks.[4][5]
-
Neuroprotection: Examining the peptide's ability to protect neurons from toxic insults, such as those induced by amyloid-β.[4][5]
-
Synaptic Plasticity: Studying the modulation of hippocampal synaptic plasticity.[4]
-
Data Presentation
Table 1: Effect of Intraperitoneal LEP(116-130) Injection on Body Weight in Female C57BL/6J ob/ob Mice
| Treatment Group | Daily Dose (mg, IP) | Duration (days) | Initial Body Weight (g, mean) | Body Weight Change after 7 days (g, mean) | Body Weight Change after 7 days (%) | Body Weight Change after 28 days (g, mean) | Body Weight Change after 28 days (%) | Reference |
| Vehicle | - | 28 | 57.3 | +3.2 | +5.6 | +8.2 | +14.7 | [5][7] |
| LEP(116-130) | 1 | 28 | 61.3 | -8.5 | -13.87 | -2.1 | -3.43 | [5][7] |
Table 2: Effect of Intraperitoneal LEP(116-130) Injection on Cumulative Food Intake in Female C57BL/6J ob/ob Mice
| Treatment Group | Daily Dose (mg, IP) | Duration (days) | Cumulative Food Intake per Mouse after 14 days (g, mean ± SEM) | Cumulative Food Intake per Mouse after 28 days (g, mean ± SEM) | % Reduction in Food Intake after 28 days | Reference |
| Vehicle | - | 28 | 95.2 ± 3.1 | 189.5 ± 5.2 | - | [7] |
| LEP(116-130) | 1 | 28 | 78.8 ± 2.8 | 161.2 ± 4.5 | ~15% | [1][7] |
Table 3: Effect of Intraperitoneal LEP(116-130) Injection on Blood Glucose in Female C57BLKS/J-m db/db Mice
| Treatment Group | Daily Dose (mg, IP) | Duration (days) | Effect on Blood Glucose | Reference |
| LEP(116-130) | 1 | 6 | Reduced by approximately 100 mg/dL | [8][9] |
Experimental Protocols
Protocol 1: Evaluation of LEP(116-130) on Body Weight and Food Intake in ob/ob Mice
This protocol is designed to assess the in vivo effects of LEP(116-130) on energy balance in a genetically obese mouse model.
Materials:
-
LEP(116-130) (mouse) peptide
-
Sterile phosphate-buffered saline (PBS), pH 7.2 (vehicle)
-
Female C57BL/6J ob/ob mice (e.g., 8-10 weeks old)
-
Sterile syringes (1 mL) and needles (25-27 G)
-
70% ethanol or isopropanol wipes
-
Animal scale for daily body weight measurement
-
Metabolic cages for accurate food intake measurement
Procedure:
-
Peptide Preparation:
-
Aseptically dissolve LEP(116-130) in sterile PBS to the desired concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution. Gentle vortexing or sonication may be used if necessary.
-
Prepare a sufficient volume for the entire study duration to ensure consistency.
-
Store the peptide solution at -20°C or as recommended by the supplier. Thaw and bring to room temperature before each injection.
-
-
Animal Acclimation and Baseline Measurement:
-
House mice individually in a temperature- and light-controlled environment (e.g., 12-hour light/dark cycle).
-
Allow for an acclimation period of at least one week.
-
For one week prior to the start of injections, measure and record the daily body weight and food intake of each mouse to establish a baseline.
-
-
Intraperitoneal Injection:
-
Divide the mice into a control group (vehicle injection) and a treatment group (LEP(116-130) injection).
-
Administer daily intraperitoneal injections at the same time each day.
-
Restraint: Gently restrain the mouse by grasping the loose skin over the scruff of the neck.
-
Injection Site: Identify the lower right abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection:
-
Wipe the injection site with a 70% alcohol wipe.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, confirming correct needle placement.
-
Slowly inject the peptide solution (e.g., 1 mg in 1 mL of PBS).
-
Withdraw the needle and return the mouse to its cage.[4][10][11]
-
-
-
Data Collection and Analysis:
-
Continue to measure and record daily body weight and food intake for the duration of the study (e.g., 28 days).
-
Monitor the animals for any signs of distress or adverse reactions.
-
At the end of the study, euthanize the animals according to approved institutional protocols.
-
Analyze the data by comparing the changes in body weight and food intake between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
Protocol 2: Assessment of LEP(116-130) on Blood Glucose Levels in db/db Mice
This protocol outlines the procedure for evaluating the effect of LEP(116-130) on hyperglycemia in a mouse model of type 2 diabetes.
Materials:
-
LEP(116-130) (mouse) peptide
-
Sterile phosphate-buffered saline (PBS), pH 7.2 (vehicle)
-
Female C57BLKS/J-m db/db mice (e.g., 8-10 weeks old)
-
Sterile syringes (1 mL) and needles (25-27 G)
-
70% ethanol or isopropanol wipes
-
Blood glucose meter and test strips
-
Lancets for tail vein blood collection
Procedure:
-
Peptide Preparation:
-
Prepare the LEP(116-130) solution as described in Protocol 1.
-
-
Animal Acclimation and Baseline Measurement:
-
Acclimate the mice as described in Protocol 1.
-
Measure baseline blood glucose levels from the tail vein 2 hours before the dark period on day 0.
-
-
Intraperitoneal Injection:
-
Administer daily intraperitoneal injections of either vehicle or LEP(116-130) (e.g., 1 mg/day) as detailed in Protocol 1.[8]
-
-
Blood Glucose Monitoring:
-
Measure blood glucose from the tail vein at specified time points (e.g., on days 2, 4, and 6) at the same time of day as the baseline measurement.[8]
-
Briefly restrain the mouse and use a sterile lancet to prick the tail vein to obtain a small drop of blood for the glucose meter.
-
-
Data Collection and Analysis:
-
Record all blood glucose readings.
-
Compare the changes in blood glucose levels between the LEP(116-130) treated group and the vehicle-treated control group using appropriate statistical methods.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of LEP(116-130)
The precise signaling mechanism of LEP(116-130) is still under investigation. Some studies suggest that its effects on body weight and food intake may not be mediated by the long isoform of the leptin receptor (OB-Rb), which is predominantly expressed in the hypothalamus.[3][6] However, other evidence indicates that LEP(116-130) can activate the STAT3 signaling pathway, a known downstream target of leptin receptor activation.[12][13] In the context of hippocampal function, leptin is known to influence synaptic plasticity through various signaling cascades.[2][14]
Caption: Putative signaling pathways of LEP(116-130).
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo experiments with LEP(116-130) in mice.
Caption: General experimental workflow for in vivo studies.
References
- 1. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of Hippocampal Synaptic Function by the Metabolic Hormone, Leptin: Implications for Health and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LEP(116-130)(mouse) for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Recent research has highlighted the neuroprotective role of the adipokine leptin in the context of AD. However, the pleiotropic effects of full-length leptin present challenges for its therapeutic use. LEP(116-130), a bioactive fragment of mouse leptin, has emerged as a promising therapeutic candidate, mirroring the cognitive-enhancing and neuroprotective actions of the full hormone without its broader metabolic effects.[1][2] This document provides detailed application notes and experimental protocols for the use of LEP(116-130)(mouse) in AD research.
Mechanism of Action
LEP(116-130) exerts its neuroprotective effects through multiple mechanisms, primarily by preventing Aβ-induced synaptic toxicity and promoting synaptic plasticity. The key pathways involved are the PI3K/Akt and STAT3 signaling cascades.
Signaling Pathway of LEP(116-130) in Neuroprotection
LEP(116-130) binds to the leptin receptor, activating downstream signaling pathways. The PI3K/Akt pathway is crucial for reducing tau hyperphosphorylation through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4] The activation of STAT3 is linked to the promotion of AMPA receptor trafficking to the synapse, which enhances synaptic plasticity and provides neuroprotection against Aβ-induced toxicity.[5]
Data Presentation
In Vitro Efficacy of LEP(116-130)
| Cell Line | Treatment | Concentration | Duration | Endpoint | Result | Reference |
| SH-SY5Y | Aβ₁₋₄₂ + LEP(116-130) | 0.1 nM | 24 hours | Cell Viability (Crystal Violet Assay) | ↑ 27.8 ± 10.6% increase in cell number | [5] |
| SH-SY5Y | Aβ₁₋₄₂ + LEP(116-130) | 10 nM | 24 hours | Cell Viability (Crystal Violet Assay) | ↑ 39.9 ± 13.5% increase in cell number | [5] |
| SH-SY5Y | CuCl₂ + LEP(116-130) | 10 nM | 24 hours | Cell Death (LDH Assay) | Significant prevention of LDH release | [6] |
| Primary Hippocampal Neurons | Aβ₁₋₄₂ + LEP(116-130) | 10 nM | 45 minutes | GluA1 Surface Expression | Prevented Aβ-induced internalization of GluA1 | [6] |
In Vivo Administration and Efficacy of LEP(116-130) (and related Leptin studies)
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| APP(L/S) AD Mouse Model | Oral | Not Specified for LEP(116-130) | 2.5 - 3 months | Prevented deficits in novel object recognition and Y-maze performance. Reduced neuritic dystrophy. | [7] |
| 5xFAD Mouse Model | Intraperitoneal & Oral | Not Specified for LEP(116-130) | 8 weeks | Reduced Aβ plaque accumulation and neuroinflammation. Improved cognitive function. | [8] |
| ob/ob Mice | Intraperitoneal | Not Specified | Not Specified | Reduced food intake and body weight. | [2] |
| Adult Rats | Intracerebroventricular | Not Specified | Not Specified | Stimulated prolactin and luteinizing hormone secretion. | [2] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Aβ Toxicity
This protocol details the assessment of the neuroprotective effects of LEP(116-130) on a human neuroblastoma cell line (SH-SY5Y) exposed to Aβ₁₋₄₂ oligomers.
Experimental Workflow for In Vitro Neuroprotection Assay
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Retinoic acid (for differentiation)
-
Aβ₁₋₄₂ peptide
-
LEP(116-130)(mouse) peptide
-
Sterile cell culture plates (96-well)
-
Crystal Violet staining solution
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
For differentiation, plate cells at a desired density and treat with retinoic acid (e.g., 10 µM) for 5-7 days.
-
-
Preparation of Aβ₁₋₄₂ Oligomers:
-
Resuspend synthetic Aβ₁₋₄₂ peptide in sterile water to a concentration of 1 mg/mL.
-
Incubate at 37°C for 24-48 hours to promote oligomer formation.
-
-
Treatment:
-
Seed differentiated SH-SY5Y cells in 96-well plates.
-
Prepare treatment groups:
-
Vehicle control (cell culture medium)
-
Aβ₁₋₄₂ only (e.g., 10 µM)
-
LEP(116-130) only (e.g., 0.1 nM, 10 nM)
-
Aβ₁₋₄₂ + LEP(116-130) (co-treatment)
-
-
Add the respective treatments to the cells.
-
-
Incubation:
-
Incubate the treated cells for 24 hours at 37°C.
-
-
Cell Viability Assessment:
-
Crystal Violet Assay:
-
Gently wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure absorbance at 590 nm.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure absorbance at the recommended wavelength.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
-
Protocol 2: Assessment of Cognitive Improvement in an AD Mouse Model using the Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory, a cognitive domain affected in AD.
Experimental Workflow for Novel Object Recognition Test
Materials:
-
AD mouse model (e.g., 5xFAD, APP/PS1) and wild-type littermates
-
LEP(116-130)(mouse) peptide
-
Vehicle solution (e.g., sterile saline)
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are of similar size but different in shape and texture.
-
Video recording system and analysis software
Procedure:
-
Animal Treatment:
-
Administer LEP(116-130) or vehicle to the mice according to the experimental design (e.g., daily intraperitoneal injections for 4-8 weeks).
-
-
Habituation (Day 1):
-
Acclimate each mouse to the testing room for at least 30 minutes before the session.
-
Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes.[1]
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.[9]
-
-
Training (Day 2 - T1):
-
Place two identical objects in the arena, equidistant from the walls and each other.
-
Place the mouse in the arena, facing the wall away from the objects.
-
Allow the mouse to explore the objects for 5-10 minutes.[1]
-
Record the session for later analysis.
-
Return the mouse to its home cage.
-
-
Testing (Day 2 - T2):
-
After a defined inter-trial interval (e.g., 1 hour), replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.[1]
-
Record the session.
-
-
Data Analysis:
-
Manually or using tracking software, score the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).
-
Calculate the Discrimination Index (DI):
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
-
Compare the DI between the LEP(116-130)-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is for assessing the effect of LEP(116-130) on synaptic plasticity in the hippocampus, a brain region critical for memory.
Materials:
-
Mouse brain slicing vibratome
-
Dissection tools
-
Carbogen gas (95% O₂, 5% CO₂)
-
Artificial cerebrospinal fluid (aCSF)
-
High-sucrose cutting solution
-
LEP(116-130)(mouse) peptide
-
Electrophysiology rig with recording and stimulating electrodes
-
Data acquisition system and software
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize the mouse and rapidly dissect the brain.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices in ice-cold, carbogenated high-sucrose cutting solution using a vibratome.
-
Transfer the slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour.[10][11]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering test pulses every 20-30 seconds.
-
-
LTP Induction and Drug Application:
-
After recording a stable baseline for at least 20 minutes, apply LEP(116-130) (e.g., 10 nM) to the perfusing aCSF.
-
To assess the effect on Aβ-induced deficits, co-apply Aβ₁₋₄₂ oligomers.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).
-
-
Data Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of LTP between control, Aβ-treated, and LEP(116-130)-treated slices.
-
Conclusion
LEP(116-130)(mouse) represents a promising therapeutic avenue for Alzheimer's disease by targeting key pathological mechanisms, including synaptic dysfunction and neuronal cell death. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanisms of this peptide fragment in various preclinical models of AD. Further research is warranted to establish optimal in vivo dosing and to fully elucidate the downstream signaling pathways involved in its neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Small molecule p75NTR ligand prevents cognitive deficits and neurite degeneration in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 11. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of LEP(116-130)(mouse) Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the biological activity of the mouse leptin fragment LEP(116-130).
Introduction
LEP(116-130) is a synthetic fragment of the mouse leptin protein that has demonstrated biological activity in vivo, including effects on body weight, food intake, and hormone secretion.[1][2] Interestingly, in vitro studies have shown that these effects are not mediated through the canonical long-form leptin receptor (OB-Rb), suggesting a unique mechanism of action.[3][4] These notes provide protocols for key in vitro assays to characterize the activity of LEP(116-130) on hormone secretion and neuronal cells.
Data Presentation
Table 1: Effects of LEP(116-130)(mouse) on Pituitary and Testicular Hormone Secretion in vitro
| Assay | Tissue/Cell Type | LEP(116-130) Concentration | Observed Effect | Reference |
| Luteinizing Hormone (LH) Secretion | Rat hemi-pituitaries | 10⁻⁹ M - 10⁻⁵ M | Significant inhibition at all doses | [1] |
| Follicle-Stimulating Hormone (FSH) Secretion | Rat hemi-pituitaries | 10⁻⁹ M - 10⁻⁵ M | Significant inhibition at all doses | [1] |
| Prolactin (PRL) Release | Rat hemi-pituitaries | 10⁻⁹ M - 10⁻⁵ M | No effect | [1] |
| Growth Hormone (GH) Release | Rat hemi-pituitaries | 10⁻⁹ M - 10⁻⁵ M | No effect | [1] |
| Basal Testosterone Secretion | Rat testicular tissue | 10⁻⁹ M - 10⁻⁵ M | Dose-dependent inhibition (significant from 10⁻⁷ M) | [1] |
| hCG-Stimulated Testosterone Secretion | Rat testicular tissue | 10⁻⁹ M - 10⁻⁵ M | Dose-dependent inhibition (significant from 10⁻⁷ M) | [1] |
Table 2: Neuroprotective and Synaptic Plasticity Effects of LEP(116-130)(mouse) in vitro
| Assay | Cell Type | LEP(116-130) Concentration | Treatment Time | Observed Effect | Reference |
| GluA1 Surface Expression | Cultured hippocampal neurons | 50 nM | 15 min | Increased surface GluA1 expression to 160 ± 6% of control | |
| Neuroprotection against Aβ₁₋₄₂ | Cultured hippocampal neurons | 10 nM | Pre-treatment | Prevented Aβ₁₋₄₂-induced reduction in GluA1 surface expression | |
| Neuronal Viability (vs. Aβ₁₋₄₂) | Cultured hippocampal neurons | 0.1 nM | Co-treatment | Increased cell number by 27.8 ± 10.6% | |
| Neuronal Viability (vs. Aβ₁₋₄₂) | Cultured hippocampal neurons | 10 nM | Co-treatment | Increased cell number by 39.9 ± 13.5% | |
| STAT3 Phosphorylation | Not specified | Not specified | Not specified | Increased | |
| Akt Phosphorylation | Not specified | Not specified | Not specified | Increased |
Experimental Protocols
Protocol 1: In Vitro Hormone Secretion from Pituitary and Testicular Tissue
This protocol is adapted from studies evaluating the direct effects of LEP(116-130) on endocrine tissue.[1]
1. Tissue Preparation:
- Humanely euthanize adult male rats and dissect the anterior pituitaries and testes in sterile conditions.
- For pituitary assays, gently separate the anterior pituitary and halve it to create hemi-pituitaries.
- For testicular assays, slice the decapsulated testes into small fragments (approximately 20-30 mg).
- Pre-incubate the tissue fragments in DMEM supplemented with 0.1% BSA for 1-2 hours at 37°C in a 5% CO₂ atmosphere.
2. Incubation with LEP(116-130):
- Prepare a range of LEP(116-130) concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) in fresh DMEM with 0.1% BSA.
- Remove the pre-incubation medium and add the LEP(116-130) solutions to the tissue fragments.
- For stimulated testosterone secretion, co-incubate with human chorionic gonadotropin (hCG) at a final concentration of 10 IU.
- Incubate for 2-4 hours at 37°C with gentle agitation.
3. Sample Collection and Analysis:
- After incubation, collect the medium from each well.
- Centrifuge the samples to remove any cellular debris.
- Store the supernatant at -20°C until analysis.
- Measure the concentrations of LH, FSH, and testosterone in the medium using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
Protocol 2: Assessment of Neuroprotection and AMPA Receptor Trafficking
This protocol is based on findings that LEP(116-130) has neuroprotective effects and modulates synaptic protein expression.
1. Primary Hippocampal Neuron Culture:
- Dissect hippocampi from embryonic day 18 (E18) mouse or rat pups.
- Dissociate the tissue into single cells using enzymatic digestion (e.g., with trypsin) and mechanical trituration.
- Plate the neurons on poly-D-lysine-coated coverslips or plates in Neurobasal medium supplemented with B27 and GlutaMAX.
- Culture the neurons for 14-21 days in vitro (DIV) to allow for maturation and synapse formation.
2. Neuroprotection Assay against Amyloid-beta (Aβ):
- Prepare oligomeric Aβ₁₋₄₂ according to established protocols.
- Treat mature hippocampal neurons with Aβ₁₋₄₂ (e.g., 500 nM) in the presence or absence of LEP(116-130) (e.g., 10 nM) for 24 hours.
- Assess cell viability using methods such as the LDH assay (measuring lactate dehydrogenase release into the medium from damaged cells) or by staining with cell viability dyes (e.g., Calcein-AM and Ethidium Homodimer-1) and imaging.
3. AMPA Receptor (GluA1) Surface Expression Assay:
- Treat mature hippocampal neurons with LEP(116-130) (e.g., 50 nM) for 15 minutes.
- To specifically label surface receptors, incubate living (non-permeabilized) neurons with an antibody targeting an extracellular epitope of the GluA1 subunit.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells and stain for a total neuronal marker (e.g., MAP2) to visualize neuronal morphology.
- Apply a fluorescently labeled secondary antibody to detect the surface GluA1 primary antibody.
- Acquire images using fluorescence microscopy and quantify the intensity of the surface GluA1 signal normalized to the dendritic area.
4. Western Blot for Signaling Pathway Activation:
- Treat cultured neurons with LEP(116-130) for a specified time (e.g., 15-30 minutes).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated Akt (p-Akt), and total Akt.
- Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
- Quantify band intensities and express the results as a ratio of phosphorylated protein to total protein.
Visualizations
Caption: Signaling pathway of LEP(116-130)(mouse).
References
Preparation of LEP(116-130)(mouse) Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the preparation of a stock solution of the mouse Leptin fragment LEP(116-130). This synthetic peptide, corresponding to amino acid residues 116-130 of mouse leptin (sequence: SCSLPQTSGLQKPES-NH2), has been identified as a biologically active fragment.[1][2] It has been shown to play a role in regulating energy balance by restricting weight gain and reducing food intake in mouse models.[1][3][4] Notably, some studies suggest its mechanism of action may not be mediated through the long isoform of the leptin receptor (OB-Rb).[2] Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental results in both in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for LEP(116-130)(mouse). It is crucial to always refer to the batch-specific information provided on the product's Certificate of Analysis (CoA).[5]
| Parameter | Value | Source(s) |
| Molecular Weight | ~1560.73 g/mol (free base) | [1][5] |
| ~1674.77 g/mol (TFA salt) | [6] | |
| Molecular Formula | C₆₄H₁₀₉N₁₉O₂₄S | [1][3] |
| Amino Acid Sequence | Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser-NH₂ | [2][3] |
| Appearance | White lyophilized solid | [3] |
| Solubility (Water) | Up to 1 mg/mL | [1][3] |
| Up to 50 mg/mL (with sonication) | [6] | |
| Solubility (Other) | Soluble in DMSO | [] |
| Storage (Lyophilized) | -20°C, desiccated | [1][3] |
| Storage (Stock Solution) | -20°C for up to 1 month | [8][9] |
| -80°C for up to 6-12 months | [6][8][9] |
Experimental Protocols
This section provides a detailed methodology for the reconstitution and storage of LEP(116-130)(mouse) to generate a stock solution.
Materials
-
LEP(116-130)(mouse) lyophilized powder
-
Sterile, nuclease-free water or sterile PBS (phosphate-buffered saline)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Bath sonicator
Protocol for Reconstitution of LEP(116-130)(mouse)
-
Pre-Reconstitution Handling : Before opening the vial, bring the lyophilized peptide to room temperature for at least one hour.[2] This minimizes the condensation of moisture, which can affect the stability and accuracy of weighing. Gently centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Selection : Based on the experimental requirements, choose an appropriate solvent. For most applications, sterile water is recommended.[1][3]
-
Calculation of Solvent Volume : To prepare a stock solution of a specific concentration (e.g., 1 mg/mL), use the following formula:
Volume of Solvent (μL) = (Mass of Peptide (mg) / Desired Concentration (mg/mL)) * 1000
For molar concentrations, use the batch-specific molecular weight from the CoA:
Volume of Solvent (L) = Mass of Peptide (g) / (Molecular Weight ( g/mol ) * Desired Molarity (mol/L))
-
Reconstitution : Carefully add the calculated volume of the chosen sterile solvent to the vial containing the lyophilized peptide.
-
Dissolution : Gently vortex the vial to mix. For higher concentrations, sonication may be required to fully dissolve the peptide.[6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage : To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding tubes.[9] Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.[6][8][9]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for LEP(116-130)(mouse) stock solution preparation.
Simplified Leptin Signaling Pathway
While the precise signaling of the LEP(116-130) fragment is still under investigation, it is known to be biologically active.[10] Full-length leptin activates several downstream pathways upon binding to its receptor (OB-Rb), primarily the JAK-STAT pathway.[11][12] Some evidence suggests that leptin-related synthetic peptides can also activate STAT3.[10] The diagram below illustrates a simplified overview of the canonical leptin signaling cascade.
References
- 1. rndsystems.com [rndsystems.com]
- 2. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Leptin (116-130) amide (mouse)-HongTide Biotechnology [hongtide.com]
- 4. Leptin (116-130) amide (mouse) peptide [novoprolabs.com]
- 5. rndsystems.com [rndsystems.com]
- 6. LEP(116-130)(mouse)TFA | Complement System | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]
- 11. Leptin signalling pathways in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular signalling pathways activated by leptin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Leptin-Based Therapeutics
This technical support center provides troubleshooting guidance for researchers encountering issues with leptin-related compounds, specifically focusing on the lack of anorectic effect with the murine LEP(116-130) peptide fragment.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are not observing any reduction in food intake after administering mouse LEP(116-130) to our mice. What are the potential reasons for this?
A1: A lack of effect on food intake from a leptin-derived peptide can stem from several factors, ranging from the peptide itself to the experimental design. Here is a step-by-step troubleshooting guide:
Step 1: Verify the Bioactivity of the Peptide Fragment
-
Is LEP(116-130) a known bioactive fragment? The biological activity of specific leptin fragments can vary. While the full-length leptin protein is well-characterized, smaller fragments may not retain the necessary conformation to bind and activate the leptin receptor (LEPR). There is limited evidence in published literature to suggest that the 116-130 region of leptin is a primary site for receptor binding and activation to induce satiety.
-
Action: We recommend including a positive control (full-length recombinant mouse leptin) in your experimental design to confirm that your administration protocol and animal model are responsive to leptin signaling. A negative control (vehicle solution) is also essential.
Step 2: Assess Peptide Quality and Handling
-
Purity and Integrity: Was the purity of the synthesized LEP(116-130) peptide confirmed (e.g., by HPLC, mass spectrometry)? Impurities or degradation can affect its biological activity.
-
Solubility and Aggregation: Is the peptide fully dissolved in the vehicle solution? Aggregated peptides may not be biologically active. Consider sonicating the solution or trying different biocompatible solvents.
-
Storage: Was the peptide stored correctly (e.g., at -20°C or -80°C, protected from light and moisture) to prevent degradation?
Step 3: Review the Experimental Protocol
-
Route of Administration: How was the peptide administered (e.g., intraperitoneally (IP), subcutaneously (SC), intracerebroventricularly (ICV))? The route can significantly impact the bioavailability and efficacy. For peptides that may not cross the blood-brain barrier, a central administration route like ICV might be necessary to elicit a central anorectic effect.
-
Dosage and Timing: Are you using an appropriate dose? The required molar concentration of a peptide fragment to elicit an effect might be different from the full-length protein. Food intake studies should be timed around the beginning of the animals' active (dark) cycle when they consume the most food.
-
Acclimatization: Were the mice properly acclimatized to the housing, diet, and handling procedures before the experiment? Stress can significantly alter feeding behavior and confound the results.
Q2: What are the key signaling pathways I should investigate to confirm leptin resistance?
A2: The primary signaling pathway for leptin's anorectic effect is the JAK2-STAT3 pathway in the hypothalamus. Upon leptin binding to its receptor (LEPRb), it induces the phosphorylation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and regulates the transcription of target genes, such as Pro-opiomelanocortin (POMC), to suppress appetite.
To investigate leptin resistance, you can assess the levels of pSTAT3 in hypothalamic tissue lysates via Western blot or immunohistochemistry after leptin administration. A lack of pSTAT3 induction would suggest a disruption in the signaling cascade.
Q3: Can you provide a standard protocol for a mouse food intake study with leptin?
A3: A detailed experimental protocol for assessing the effect of a leptin-related compound on food intake is provided in the "Experimental Protocols" section below. This includes steps for animal preparation, compound administration, and data collection.
Data Presentation
For a typical food intake study, you should expect results similar to those outlined in the table below when using a positive control (full-length leptin).
| Treatment Group | Dose (IP) | Cumulative Food Intake (grams) at 24h (Mean ± SEM) | Body Weight Change (%) at 24h (Mean ± SEM) |
| Vehicle (Saline) | - | 4.5 ± 0.3 | +1.5 ± 0.5 |
| Full-Length Mouse Leptin | 5 mg/kg | 2.8 ± 0.2 | -2.0 ± 0.7 |
| LEP(116-130) | 5 mg/kg (example) | 4.4 ± 0.4 | +1.3 ± 0.6 |
Note: These are example values. Actual results will vary depending on the mouse strain, age, diet, and specific experimental conditions.
Experimental Protocols
Protocol: Assessment of Anorectic Effects of Leptin Analogs in Mice
-
Animal Model:
-
Use 8-12 week old male C57BL/6J mice, as they are a common wild-type strain for metabolic studies.
-
House mice individually for at least one week before the experiment to allow for accurate food intake measurement.
-
Ensure a controlled environment with a 12-hour light/dark cycle and constant temperature and humidity. Provide ad libitum access to standard chow and water.
-
-
Compound Preparation:
-
Positive Control: Reconstitute recombinant full-length mouse leptin in a sterile, pyrogen-free vehicle (e.g., 0.9% saline) to the desired stock concentration.
-
Test Compound: Prepare the LEP(116-130) peptide in the same vehicle.
-
Vehicle Control: Use the vehicle solution alone.
-
-
Administration:
-
Acclimatize mice to handling and IP injections by administering saline for 2-3 days prior to the experiment.
-
At the onset of the dark cycle, inject mice with the vehicle, positive control, or test compound via the desired route (e.g., IP).
-
-
Food Intake Measurement:
-
Weigh the pre-weighed food pellets in the food hopper at the time of injection (t=0).
-
Measure food intake at regular intervals (e.g., 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Account for any spillage by placing a collection paper under the cage.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each mouse at each time point.
-
Analyze the data using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests) to compare the treatment groups.
-
Visualizations
Caption: Leptin signaling pathway in a hypothalamic neuron.
Caption: Troubleshooting workflow for lack of anorectic effect.
Technical Support Center: LEP(116-130)(mouse) for Weight Loss Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the mouse leptin fragment LEP(116-130) in weight loss experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of LEP(116-130) for inducing weight loss in mice?
A typical starting dosage for LEP(116-130) in female C57BL/6J ob/ob mice is 1 mg/g of body weight, administered daily via intraperitoneal (i.p.) injection.[1][2] This dosage has been shown to significantly reduce body weight gain and food intake.[1][2]
Q2: What is the expected magnitude of weight loss with LEP(116-130) treatment?
In studies with female ob/ob mice, daily administration of LEP(116-130) resulted in a significant weight loss, particularly within the first week of treatment.[1][2] After 7 days, mice receiving the peptide lost approximately 13.87% of their initial body weight.[1] Over a 28-day period, treated mice were about 3.4% lighter than their initial weight, while control mice showed significant weight gain.[2]
Q3: How does LEP(116-130) affect food intake?
LEP(116-130) has been observed to reduce food consumption in ob/ob mice.[1][3][4] Significant reductions in food intake were noted after two weeks of daily treatment.[1]
Q4: What is the proposed mechanism of action for LEP(116-130)?
The precise mechanism is still under investigation, but studies suggest that the weight-loss effects of LEP(116-130) may not be mediated through the long isoform of the leptin receptor (OB-Rb).[3][4] The peptide was unable to activate OB-Rb signaling in vitro, and it produced weight loss in db/db mice that lack functional OB-Rb.[3] This suggests an alternative pathway for its metabolic effects.
Q5: What are the known effects of LEP(116-130) on other physiological parameters?
Besides weight loss, LEP(116-130) has been shown to significantly reduce blood glucose levels in db/db mice.[3][5] However, it does not appear to affect the ability of wild-type mice to thermoregulate in a cold environment.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant weight loss observed. | - Incorrect Dosage: The dosage may be too low for the specific mouse strain or experimental conditions. - Peptide Instability: The peptide may have degraded due to improper storage or handling. - Route of Administration: The intraperitoneal injection may not have been administered correctly. | - Verify the calculated dosage based on the most recent body weight. - Ensure the peptide is stored at the recommended temperature and reconstituted freshly for each use. - Review and refine the intraperitoneal injection technique. |
| High variability in results between animals. | - Inconsistent Dosing: Variations in injection volume or timing. - Individual Animal Differences: Biological variability among mice. - Housing Conditions: Differences in environmental factors like temperature or stress levels. | - Ensure precise and consistent administration of the peptide at the same time each day. - Increase the number of animals per group to improve statistical power. - Standardize housing conditions for all experimental and control groups. |
| Unexpected side effects or toxicity. | - High Dosage: The administered dose may be too high. - Peptide Purity: The peptide solution may be contaminated. | - Consider performing a dose-response study to identify the optimal therapeutic window. - Ensure the peptide is sourced from a reputable supplier and handled under sterile conditions. |
| Blood glucose levels are not affected. | - Mouse Strain: The effect on blood glucose may be specific to certain genetic models (e.g., db/db mice). | - Confirm the expected metabolic phenotype of the mouse strain being used. The effect may be less pronounced in wild-type or diet-induced obese models. |
Data Summary
Table 1: Effects of LEP(116-130) on Body Weight in Female ob/ob Mice
| Treatment Duration | Dosage | Initial Body Weight (g, mean) | Weight Change (g, mean) | Weight Change (%) | Reference |
| 7 days | 1 mg/g/day, i.p. | ~61 | -8.5 | -13.87% | [1] |
| 28 days | 1 mg/g/day, i.p. | ~61 | -2.1 | -3.43% | [1] |
Table 2: Effects of LEP(116-130) on Food Intake in Female ob/ob Mice
| Treatment Duration | Dosage | Effect on Food Intake | Reference |
| 14 days | 1 mg/g/day, i.p. | Significantly less than vehicle-injected controls | [1] |
| 28 days | 1 mg/g/day, i.p. | Reduced by approximately 15% | [2] |
Experimental Protocols
In Vivo Administration of LEP(116-130) in Mice
This protocol describes the daily intraperitoneal injection of LEP(116-130) to assess its effects on body weight and food intake.
Materials:
-
LEP(116-130) peptide
-
Sterile vehicle solution (e.g., saline)
-
Female C57BL/6J ob/ob mice
-
Standard laboratory mouse chow
-
Metabolic cages for monitoring food intake
-
Analytical balance
Procedure:
-
Acclimatization: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the start of the experiment.
-
Peptide Preparation: Reconstitute the LEP(116-130) peptide in the sterile vehicle solution to the desired concentration. Prepare fresh daily.
-
Initial Measurements: Record the initial body weight and daily food intake for each mouse before the first injection.
-
Administration: Administer LEP(116-130) or vehicle solution via intraperitoneal injection at a dosage of 1 mg/g body weight. Injections should be performed at the same time each day.
-
Monitoring:
-
Measure and record the body weight of each mouse daily.
-
Measure and record the food consumption of each mouse daily.
-
-
Duration: Continue the daily injections and monitoring for the planned duration of the study (e.g., 7, 14, or 28 days).
Blood Glucose Monitoring
Procedure:
-
At specified time points (e.g., day 0, 2, 4, and 6), collect blood samples from the tail vein of each mouse.[5][6]
-
Measure blood glucose levels using a standard glucometer.[5][6]
Visualizations
Caption: Experimental workflow for evaluating LEP(116-130) effects.
Caption: Proposed signaling of LEP(116-130), independent of OB-Rb.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. reactivi.ro [reactivi.ro]
Technical Support Center: Improving the Solubility of LEP(116-130)(mouse)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing the mouse leptin fragment LEP(116-130). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of LEP(116-130)(mouse) that influence its solubility?
A1: Understanding the peptide's properties is the first step to successful solubilization. The mouse LEP(116-130) fragment has the sequence Ser-Cys-Ser-Leu-Pro-Gln-Thr-Ser-Gly-Leu-Gln-Lys-Pro-Glu-Ser, with the C-terminus typically amidated.[1][2][3] Key characteristics are summarized in the table below.
| Property | Value / Description | Impact on Solubility |
| Amino Acid Sequence | SCSLPQTSGLQKPES-NH2[3] | Contains a mix of hydrophilic (Ser, Gln, Thr, Lys, Glu) and hydrophobic (Leu, Pro) residues. The presence of multiple polar and charged residues generally favors aqueous solubility. |
| Molecular Weight | ~1560.7 g/mol [3][4] | As a relatively small peptide, it is less prone to the solubility issues often seen with very long peptide chains.[5] |
| Net Charge at pH 7 | Neutral (0) | The peptide has two acidic residues (Glu) and one basic residue (Lys). The C-terminal amidation removes the negative charge from the C-terminus, resulting in a calculated net charge of -1 at neutral pH. However, vendor information and general handling suggest treating it as neutral to slightly acidic. Peptides are often least soluble at their isoelectric point (pI).[6] |
| Special Residues | Cysteine (Cys) | The presence of a cysteine residue introduces the risk of oxidation and intermolecular disulfide bond formation, which can lead to aggregation and decreased solubility. It is advisable to avoid dissolving in DMSO, which can be oxidizing, and to use oxygen-free buffers.[7][8] |
Q2: What is the recommended starting solvent for LEP(116-130)(mouse)?
A2: Several suppliers indicate that LEP(116-130)(mouse) is soluble in water, with concentrations of 1 mg/mL being readily achievable.[3][9] For the trifluoroacetate (TFA) salt version of the peptide, solubility in water may be as high as 50 mg/mL, although sonication is recommended to aid dissolution.[10] Therefore, the recommended starting solvent is high-purity, sterile water.
Q3: My peptide is not dissolving in water. What should I do next?
A3: If you encounter solubility issues in water, do not discard the sample. First, try gentle agitation and brief sonication.[7] Place the vial in an ultrasonic bath for short bursts of 10-15 seconds, allowing it to cool on ice in between to prevent degradation.[7] If solubility does not improve, the issue may be related to pH. Since the peptide is slightly acidic, adding a small amount of a basic solution like 10% ammonium bicarbonate can increase the pH and improve solubility.[5] Always test any new condition on a small aliquot first.[7][11]
Q4: My peptide precipitates when I dilute the stock solution into my aqueous experimental buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue when an organic solvent stock is added to an aqueous buffer.[12] This happens because the peptide's solubility limit is exceeded as the solvent polarity changes. To mitigate this, add the stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing the buffer.[12] This prevents localized high concentrations of the peptide. If precipitation persists, consider lowering the final concentration of the peptide in your assay.[12]
Q5: Are there specific handling and storage recommendations for this peptide?
A5: Yes. For long-term storage, the lyophilized peptide should be stored desiccated at -20°C.[3] Once reconstituted, it is best to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. As this peptide contains cysteine, use oxygen-free water or buffers for reconstitution to minimize oxidation.[7]
Troubleshooting Guide for LEP(116-130)(mouse) Solubility
This guide provides a systematic approach to overcoming common solubility problems.
Problem 1: The lyophilized peptide powder does not dissolve in water.
| Potential Cause | Troubleshooting Steps & Experimental Protocol |
| Peptide Aggregation | The peptide may have formed aggregates that are difficult to break up. |
| Protocol: Sonication Assisted Dissolution 1. Add the calculated volume of sterile, high-purity water to the vial to achieve the desired concentration (e.g., 1 mg/mL).2. Vortex the vial for 30 seconds.3. Place the vial in a sonicator water bath. Apply 3-4 short bursts of sonication, each lasting 10-15 seconds.[7]4. Chill the vial on ice for 1 minute between bursts to prevent heating and potential peptide degradation.[7]5. Visually inspect for a clear, particle-free solution. If the solution remains cloudy, proceed to pH adjustment. | |
| Suboptimal pH | The pH of the solution may be close to the peptide's isoelectric point (pI), where its net charge is minimal, leading to low solubility.[6] |
| Protocol: pH Adjustment 1. If the peptide is acidic (net charge < 0), add a small volume (e.g., 1-5 µL) of a volatile basic solution like 10% ammonium bicarbonate or 0.1 M ammonium hydroxide and vortex.[5]2. If the peptide were basic (net charge > 0), one would add a dilute acidic solution like 10% acetic acid.[7]3. Check for dissolution. Repeat step 1 if necessary, but avoid drastic pH changes that could denature the peptide. |
Problem 2: The peptide dissolves initially but then precipitates out of solution.
| Potential Cause | Troubleshooting Steps & Experimental Protocol |
| Exceeding Solubility Limit | The concentration of the peptide in the final buffer is too high. |
| Action: Prepare a more dilute final solution. Determine the maximal soluble concentration in your specific buffer by performing a dilution series. | |
| Buffer Incompatibility | Components of your experimental buffer (e.g., salts, pH) may be reducing the peptide's solubility. |
| Protocol: Buffer Compatibility Test 1. On a small scale, test the solubility of the peptide in different buffers relevant to your experiment (e.g., PBS, Ringer's solution, Tris). A study on a related leptin fragment noted improved solubility in Ringer's solution compared to PBS.[13]2. Prepare a concentrated stock in a minimal volume of the best solvent (e.g., water).3. Perform a slow, dropwise dilution into each test buffer while vortexing.4. Observe for any precipitation over a few hours at the experimental temperature. Select the buffer that maintains the highest peptide concentration without precipitation. | |
| Use of Organic Solvents | While some sources mention DMSO solubility, its use should be cautious due to the presence of Cysteine.[8][] If absolutely necessary, it must be high-purity and anhydrous. |
| Protocol: Dissolution in an Organic Co-solvent 1. Dissolve the peptide in a minimal amount of an organic solvent like DMSO.[5][7]2. Add this concentrated stock solution dropwise to the vigorously stirring aqueous buffer to the desired final concentration.[12]3. Crucial: Ensure the final concentration of the organic solvent is low enough (typically <1%) not to interfere with your biological assay.[5] |
Summary of Solvents for LEP(116-130)(mouse)
| Solvent | Recommended Concentration | Pros | Cons & Assay Compatibility |
| Water (High-Purity) | Up to 1 mg/mL[3] (or higher for TFA salt[10]) | Most biocompatible, unlikely to interfere with assays. | May not be sufficient for all batches or desired stock concentrations. |
| Aqueous Buffers (PBS, Tris) | Variable; requires testing. | Directly compatible with many biological experiments. | Salt concentration and pH can negatively impact solubility. |
| Dilute Basic Solution (e.g., 10% NH₄HCO₃) | Use minimal volume to adjust pH. | Effective for acidic peptides that are insoluble in neutral water. | May alter the pH of the final experimental solution; use of a volatile base allows for removal by lyophilization if needed. |
| DMSO | Use minimal volume for initial stock. | Excellent for many hydrophobic peptides. | Can be toxic to cells at higher concentrations (>1%) and may oxidize the Cysteine residue in the peptide sequence.[7][8] |
Visual Guides and Workflows
Logical Workflow for Solubilizing LEP(116-130)(mouse)
The following diagram outlines a step-by-step decision-making process for dissolving the peptide.
A troubleshooting workflow for dissolving the LEP(116-130)(mouse) peptide.
Overview of the Leptin Signaling Pathway
While the primary focus is solubility, understanding the peptide's biological context is crucial. This peptide fragment is derived from leptin, a key hormone in regulating energy homeostasis. Leptin binds to the long-form leptin receptor (LepRb), activating several downstream signaling cascades, most notably the JAK2-STAT3 pathway.[15][16][17]
References
- 1. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. LEP (116-130) (mouse) | C64H109N19O24S | CID 74765470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. News - How to increase the solubility of peptides? [gtpeptide.com]
- 9. labsolu.ca [labsolu.ca]
- 10. LEP(116-130)(mouse)TFA | Complement System | TargetMol [targetmol.com]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of LEP(116-130)(mouse)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mouse leptin fragment LEP(116-130). The information provided addresses potential off-target effects and is intended to assist with experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of LEP(116-130)(mouse)?
A1: LEP(116-130)(mouse) is a synthetic peptide fragment of mouse leptin. It has been shown to reduce body weight gain, decrease food intake, and lower blood glucose levels in mouse models of obesity and diabetes (ob/ob and db/db mice)[1][2]. Additionally, it has demonstrated effects on hippocampal synaptic plasticity, suggesting a role in cognitive function[3].
Q2: Does LEP(116-130)(mouse) exert its effects through the canonical leptin receptor (OB-Rb)?
A2: Evidence strongly suggests that the primary effects of LEP(116-130)(mouse) on energy balance and glucose metabolism are not mediated by the long form of the leptin receptor (OB-Rb)[2][4]. In vitro studies have shown that this peptide fragment is unable to compete with a leptin fusion protein for binding to OB-Rb and does not activate its downstream signaling[2]. Furthermore, the peptide retains its biological activity in db/db mice, which lack a functional OB-Rb[2][4].
Q3: If not through OB-Rb, what is the mechanism of action for LEP(116-130)(mouse)?
A3: The precise receptor through which LEP(116-130)(mouse) mediates its effects has not yet been definitively identified in the scientific literature. It is hypothesized that the peptide may interact with other, currently unknown, cell surface receptors or potentially with short isoforms of the leptin receptor. Despite the lack of interaction with OB-Rb, LEP(116-130)(mouse) has been shown to activate intracellular signaling pathways that are also downstream of the canonical leptin receptor, including the JAK/STAT, PI3K/Akt, and MAPK pathways.
Q4: What are the potential off-target effects I should be aware of when using LEP(116-130)(mouse)?
A4: The term "off-target" in the context of LEP(116-130)(mouse) primarily refers to its activity being independent of the well-characterized long-form leptin receptor, OB-Rb. Therefore, any observed effects should not be attributed to direct activation of this specific receptor. The key "off-target" consideration is that the peptide's mechanism of action involves an as-yet-unidentified receptor. This means that the peptide could have unforeseen effects in cell types or tissues that express this unknown receptor.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in vitro.
-
Possible Cause: The cell line you are using may not express the specific off-target receptor for LEP(116-130)(mouse).
-
Troubleshooting Steps:
-
Confirm Cell Line Responsiveness: Before proceeding with extensive experiments, perform a dose-response study measuring a relevant downstream signaling event (e.g., phosphorylation of STAT3, Akt, or ERK) to confirm that your cell line is responsive to LEP(116-130)(mouse).
-
Use a Positive Control: Include a positive control cell line that has been previously shown to respond to the peptide, if available from the literature.
-
Consider Receptor Expression Profiling: If the identity of the off-target receptor is critical for your research, you may consider advanced techniques such as proteomic screening to identify binding partners of LEP(116-130)(mouse) in your specific cell model.
-
Problem 2: Difficulty interpreting in vivo data.
-
Possible Cause: The observed in vivo effects may be a composite of actions on multiple cell types and tissues due to the widespread expression of the unknown receptor.
-
Troubleshooting Steps:
-
Use Appropriate Animal Models: Be mindful of the genetic background of your mice. The use of db/db mice can be a useful tool to confirm that the observed effects are independent of OB-Rb.
-
Tissue-Specific Analysis: When possible, analyze signaling pathway activation (e.g., pSTAT3, pAkt) in various tissues of interest to pinpoint the primary sites of action for LEP(116-130)(mouse) in your experimental paradigm.
-
Dose-Response Studies: Conduct thorough in vivo dose-response studies to establish a clear relationship between the administered peptide concentration and the observed physiological effects.
-
Quantitative Data Summary
Table 1: In Vivo Effects of LEP(116-130)(mouse) in ob/ob Mice
| Parameter | Treatment Group | Result | Reference |
| Body Weight Change | Vehicle | +12.5% | [1] |
| LEP(116-130) (1 mg/day, i.p.) | -12.2% | [1] | |
| Blood Glucose | LEP(116-130) (1 mg/day, i.p.) | Significant reduction by ~100 mg/dL | [5] |
Table 2: In Vitro Activity of LEP(116-130)(mouse)
| Assay | Peptide Concentration | Result | Reference |
| AP-OB Binding Inhibition | 300 µM | Unable to inhibit binding | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration and Blood Glucose Measurement
-
Peptide Preparation: Dissolve LEP(116-130)(mouse) in sterile phosphate-buffered saline (PBS) at a concentration of 5 mg/mL for a 1 mg/0.2 mL injection volume.
-
Animal Model: Use female C57BL/6J ob/ob mice.
-
Administration: Administer the peptide solution or vehicle (PBS) via intraperitoneal (i.p.) injection daily for the desired study duration.[1]
-
Blood Glucose Measurement: Collect blood from the tail vein at specified time points (e.g., before treatment and 2, 4, and 6 days post-treatment).[5]
-
Analysis: Measure blood glucose levels using a glucometer.[5]
Protocol 2: Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours before treating with LEP(116-130)(mouse) at various concentrations and for different durations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phosphorylated STAT3 (p-STAT3). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.[6][7]
Visualizations
Caption: Canonical Leptin Receptor (OB-Rb) Signaling Pathway.
Caption: Proposed OB-Rb-Independent Signaling of LEP(116-130)(mouse).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Experiments with LEP(116-130) (mouse)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting in vivo experiments with the mouse leptin fragment LEP(116-130).
Frequently Asked Questions (FAQs)
Q1: What is LEP(116-130) and what are its primary in vivo effects in mice?
A1: LEP(116-130) is a synthetic peptide fragment corresponding to amino acid residues 116-130 of the mouse leptin protein.[1][2][3] In vivo, it has been shown to mimic some of the effects of native leptin, primarily leading to a reduction in body weight gain and food intake in leptin-deficient (ob/ob) mice.[4][5][6] It has also been observed to reduce blood glucose levels in both ob/ob and db/db mice.[1][7][8]
Q2: What are the common mouse models used for LEP(116-130) studies?
A2: The most common mouse models are the C57BL/6J ob/ob mice and the C57BLKS/J-m db/db mice.
-
ob/ob mice: These mice have a mutation in the leptin gene, leading to a deficiency in leptin production. They are hyperphagic, obese, and exhibit hyperglycemia and insulin resistance.[5][9][10] They are a primary model to test the efficacy of leptin and its analogs.
-
db/db mice: These mice have a mutation in the long-form leptin receptor (OB-Rb), rendering them resistant to leptin's effects.[2][10][11] They also develop obesity, hyperglycemia, and insulin resistance.[11] Studies in db/db mice can help elucidate if the effects of LEP(116-130) are mediated through the canonical leptin receptor.[2]
Q3: What is the proposed mechanism of action for LEP(116-130)?
A3: The precise mechanism of action is not fully elucidated. However, studies have shown that LEP(116-130) can reduce body weight gain and blood glucose levels in db/db mice, which lack a functional long-form leptin receptor (OB-Rb).[2][3] This suggests that the peptide may act through a pathway independent of the OB-Rb, or through other isoforms of the leptin receptor.[2][6]
Q4: What are the expected quantitative outcomes of LEP(116-130) administration in ob/ob mice?
A4: In female C57BL/6J ob/ob mice, daily intraperitoneal (i.p.) injections of 1 mg of LEP(116-130) have been shown to cause significant weight loss, particularly within the first week of treatment.[4][5] Reductions in food intake by approximately 15% have also been reported.[4][5] Over a 28-day period, mice treated with LEP(116-130) showed a slight decrease in body weight compared to significant weight gain in vehicle-treated controls.[4][5][6]
Troubleshooting Guides
Problem: Unexpected Experimental Results
This section addresses common issues encountered during in vivo experiments with LEP(116-130).
| Problem | Potential Causes | Recommended Solutions |
| No significant reduction in body weight or food intake in ob/ob mice. | Peptide Instability/Degradation: The peptide may have degraded due to improper storage or handling. | - Store the peptide desiccated at -20°C. - Prepare fresh solutions for injection and use immediately. - Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage or Administration: The dose may be too low, or the administration route may be ineffective. | - Verify the calculated dosage. A common effective dose is 1 mg/day per mouse via i.p. injection.[4][5] - Ensure proper i.p. injection technique to avoid subcutaneous or intramuscular deposition. | |
| Animal Strain and Sub-strain Variability: There can be metabolic differences between mouse strains and sub-strains. | - Confirm the genetic background of the mice. - Ensure the use of appropriate littermate controls. | |
| Peptide Solubility Issues: The peptide may not be fully dissolved, leading to an inaccurate administered dose. | - While PBS is commonly used, some studies note that solubility can be an issue.[6] Consider alternative sterile, biocompatible solvents if problems persist, ensuring they are validated for in vivo use. | |
| High variability in results between animals in the same treatment group. | Inconsistent Injection Technique: Variable injection placement can affect absorption rates. | - Ensure all personnel are proficient in consistent i.p. injection techniques. |
| Animal Stress: High stress levels can influence feeding behavior and metabolism. | - Acclimate mice to handling and injection procedures before the start of the experiment.[12] - Maintain a stable and quiet environment for the animals. | |
| Underlying Health Issues: Subclinical infections or other health problems can affect experimental outcomes. | - Monitor animal health closely throughout the study. - Exclude any animals showing signs of illness unrelated to the experimental model. | |
| Unexpected toxicity or adverse effects. | Contaminated Peptide or Vehicle: The peptide or the vehicle used for dissolution may be contaminated. | - Use high-purity, endotoxin-tested peptide. - Use sterile, pyrogen-free saline or PBS as the vehicle. |
| Incorrect Dosage: An overdose of the peptide may cause toxicity. | - Double-check all dosage calculations and the concentration of the peptide solution. |
Quantitative Data Summary
The following table summarizes the quantitative data from key studies on the effects of LEP(116-130) in ob/ob mice.
| Parameter | LEP(116-130) Treatment Group | Vehicle Control Group | Duration | Mouse Model | Reference |
| % Change in Body Weight | -13.8% | N/A (Weight gain observed) | 7 Days | Female C57BL/6J ob/ob | [4][5] |
| % Change in Body Weight | -3.4% | +14.7% | 28 Days | Female C57BL/6J ob/ob | [4][5][6] |
| Reduction in Food Intake | ~15% | 0% | 28 Days | Female C57BL/6J ob/ob | [4][5] |
| Blood Glucose Reduction | Significant reduction | No change | Not specified | db/db mice | [1][2] |
Experimental Protocols
Key Experiment: Assessing the Effect of LEP(116-130) on Body Weight, Food Intake, and Blood Glucose in ob/ob Mice
This protocol provides a detailed methodology for a typical in vivo study.
1. Peptide Preparation and Handling:
-
Storage: Upon receipt, store the lyophilized LEP(116-130) peptide desiccated at -20°C.
-
Reconstitution: Aseptically reconstitute the peptide in sterile, pyrogen-free phosphate-buffered saline (PBS) to a final concentration that allows for the administration of 1 mg of the peptide in a reasonable injection volume (e.g., 100-200 µL). Prepare the solution fresh daily or as needed and keep it on ice.
2. Animal Model and Acclimation:
-
Animals: Use female C57BL/6J ob/ob mice, typically 5-6 weeks of age. House the animals individually to allow for accurate food intake measurement.
-
Housing: Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimation: Allow the mice to acclimate to the facility and individual housing for at least one week before the start of the experiment. Handle the mice daily during this period to reduce stress associated with handling and injections.
3. Experimental Procedure:
-
Grouping: Randomly assign mice to a treatment group (LEP(116-130)) and a control group (vehicle). A typical group size is 6-8 mice.
-
Baseline Measurements: Before the first injection, record the baseline body weight and food intake for each mouse.
-
Administration: Administer 1 mg of LEP(116-130) or an equivalent volume of vehicle (PBS) via intraperitoneal (i.p.) injection once daily for 28 consecutive days.
-
Daily Monitoring:
-
Body Weight: Measure and record the body weight of each mouse daily, at the same time each day.
-
Food Intake: Weigh the provided food daily to determine the amount consumed by each mouse over a 24-hour period.
-
-
Blood Glucose Measurement (Optional):
-
Blood can be collected from the tail vein at baseline and at specified time points during the study (e.g., weekly).
-
A small nick is made in the lateral tail vein, and a drop of blood is collected for analysis using a standard glucometer.[13]
-
4. Data Analysis:
-
Calculate the daily and cumulative changes in body weight and food intake for each mouse.
-
Compare the mean changes between the LEP(116-130) treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Caption: Experimental workflow for a typical in vivo study with LEP(116-130) in mice.
Caption: A simplified diagram of the potential signaling pathway for LEP(116-130).
Caption: A decision tree for troubleshooting common issues in LEP(116-130) in vivo experiments.
References
- 1. | BioWorld [bioworld.com]
- 2. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Design of a synthetic leptin agonist: effects on energy balance, glucose homeostasis, and thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. From Leptin to Lasers: The Past and Present of Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Leptin deficient ob/ob mice and diet-induced obese mice responded differently to Roux-en-Y bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
LEP(116-130)(mouse) solution stability at 4°C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mouse leptin fragment LEP(116-130).
Frequently Asked Questions (FAQs)
Q1: How stable is a solution of LEP(116-130)(mouse) when stored at 4°C?
There is no definitive consensus on the stability of LEP(116-130)(mouse) in solution at 4°C, and some sources suggest that solutions are unstable.[1] General guidelines for peptide solutions suggest they can be stable for short-term storage, ranging from one week to up to 30 days at 4°C.[2][3][4] However, the stability is highly dependent on the peptide's sequence. Peptides containing amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) have shorter shelf lives in solution.[3][4][5][6] Given that the LEP(116-130) sequence (SCSLPQTSGLQKPES-NH2) contains Cys, Gln, and Ser, which can be prone to degradation, it is highly recommended to prepare solutions fresh for each experiment.[7] If short-term storage is unavoidable, it is best to aliquot the solution and use it within a few days.
Q2: What are the best practices for dissolving and storing LEP(116-130)(mouse)?
For optimal stability, LEP(116-130)(mouse) should be stored as a lyophilized powder at -20°C or -80°C for long-term storage.[3][4][5] When preparing a solution, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation and moisture contamination, which can decrease the peptide's stability.[5] The peptide is soluble in water. For storage of peptide solutions, using sterile buffers at a pH of 5-6 is recommended.[4] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the solution into single-use volumes.[2][4]
Q3: My experiment with LEP(116-130)(mouse) is not showing the expected biological activity. What could be the issue?
Several factors could contribute to a lack of biological activity. One of the primary concerns is the stability of the peptide solution. If the solution was stored for an extended period, even at 4°C, the peptide might have degraded. It is recommended to use a freshly prepared solution for each experiment. Another possibility is the loss of peptide due to adsorption to storage vials, especially at low concentrations.[6] Using high-quality polypropylene or specialized glass vials can help minimize this issue.[6] Finally, ensure that the experimental conditions and the model system are appropriate for the expected biological effects of LEP(116-130), which has been shown to restrict weight gain and reduce food intake in ob/ob mice.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Peptide degradation due to improper storage of the solution. | Prepare fresh solutions of LEP(116-130)(mouse) for each experiment. If short-term storage is necessary, aliquot and store at 4°C for no more than a few days. For longer-term storage, keep the peptide in its lyophilized form at -20°C or below.[1][5] |
| Low or no biological activity | Loss of peptide due to adsorption to the surface of the storage container. | Use low-protein-binding microcentrifuge tubes or high-quality polypropylene or glass vials.[6] |
| Peptide oxidation, especially of the Cysteine residue. | To prevent oxidation, consider using deoxygenated buffers for reconstitution.[2] | |
| Difficulty dissolving the lyophilized peptide | The peptide has specific solubility characteristics. | LEP(116-130)(mouse) is generally soluble in water. If you encounter issues, gentle vortexing or sonication may aid dissolution. |
Experimental Protocols
Protocol: Assessing Peptide Solution Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of LEP(116-130)(mouse) in solution over time.
-
Preparation of Stock Solution: Reconstitute a known amount of lyophilized LEP(116-130)(mouse) in a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
-
Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the stock solution into an HPLC system equipped with a C18 reverse-phase column. Elute the peptide using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Record the peak area corresponding to the intact peptide.
-
Storage: Store the remaining stock solution at 4°C.
-
Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and 1 week), inject an identical volume of the stored solution into the HPLC system under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the intact peptide at each time point to the initial (Time 0) peak area. A decrease in the peak area over time indicates degradation of the peptide. The percentage of remaining peptide can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Visualizations
Caption: Workflow for assessing the stability of LEP(116-130)(mouse) solution.
Caption: Simplified overview of the leptin signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. biotechpeptides.com [biotechpeptides.com]
- 5. bachem.com [bachem.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. CAS 258276-95-8: Leptin (116-130) amide (mouse) [cymitquimica.com]
- 8. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Mouse Leptin Fragment LEP(116-130)
This technical support guide is designed for researchers, scientists, and drug development professionals who are investigating the activity of the mouse Leptin (LEP) fragment corresponding to amino acids 116-130. If you are observing a lack of activity in your experiments, this document provides potential explanations, troubleshooting steps, and detailed experimental protocols to help you diagnose the issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: Why is my synthetic mouse LEP(116-130) peptide inactive in my cell-based assay?
Answer: There are several potential reasons why you might not be observing the expected activity. These can be broadly categorized into issues with the peptide itself, the experimental design, or the inherent biological function of this specific fragment.
-
Peptide Integrity and Handling:
-
Solubility: Ensure the peptide is fully dissolved in a compatible solvent according to the manufacturer's instructions. Poor solubility can lead to a lower effective concentration.
-
Stability: Peptides can be sensitive to degradation. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a frozen stock for each experiment.
-
Aggregation: Some peptides are prone to aggregation, which can mask active sites and render the peptide inactive.
-
-
Biological Activity Profile:
-
Fragment vs. Full-Length Protein: The LEP(116-130) fragment is a small part of the full 146-amino acid mature Leptin protein. While some commercial vendors describe this fragment as biologically active, its mechanism may differ significantly from the full-length hormone.[1][2] Full-length Leptin requires multiple receptor binding sites for robust activation of downstream signaling.[3][4][5] The activity of a small fragment may be much weaker or cell-type specific.
-
Agonist vs. Antagonist Activity: It is possible that the LEP(116-130) fragment acts as a Leptin receptor (ObR) antagonist. It might bind to the receptor without initiating the canonical downstream signaling cascade (like JAK/STAT activation).[6][7][8] If your assay is designed to measure an agonistic effect (e.g., cell proliferation, STAT3 phosphorylation), an antagonist would appear inactive or even inhibitory.
-
-
Experimental Setup:
-
Cell Line: Your cells must express a sufficient number of functional, long-form Leptin receptors (ObRb) to elicit a measurable response.
-
Assay Sensitivity: The biological activity of this fragment may be significantly lower than that of the full-length protein. Your assay might not be sensitive enough to detect a weak signal.
-
Controls: The use of appropriate positive and negative controls is critical. Full-length recombinant mouse Leptin should be used as a positive control to confirm that your cells and assay system are responsive.
-
Question: How can I determine if my LEP(116-130) peptide is an antagonist?
Answer: You can perform a competitive binding or functional inhibition assay.
-
Experimental Design:
-
Pre-incubate your Leptin-responsive cells with varying concentrations of the LEP(116-130) peptide for a short period (e.g., 30-60 minutes).
-
Without washing, add a constant, sub-maximal concentration (e.g., the EC50) of full-length recombinant mouse Leptin.
-
Incubate for the standard duration of your assay.
-
Measure the response (e.g., STAT3 phosphorylation).
-
-
Expected Outcome: If the LEP(116-130) peptide is an antagonist, you will observe a dose-dependent decrease in the signal produced by the full-length Leptin.
Question: What is the primary signaling pathway activated by Leptin?
Answer: The best-characterized signaling pathway for the Leptin receptor is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[9][10] Upon Leptin binding, the receptor dimerizes, activating associated JAK2 kinases. JAK2 then phosphorylates key tyrosine residues on the receptor, creating docking sites for STAT3.[11] STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[12]
Quantitative Data Summary
The biological activities of full-length Leptin and its fragments can vary significantly. The following table provides a general comparison based on typical experimental outcomes.
| Parameter | Full-Length Mouse Leptin | LEP(116-130) Fragment |
| Typical Bioactive Concentration | 0.5 - 10 nM (pM to low nM range)[13] | Potentially µM range or higher |
| Primary Signaling Pathway | JAK2/STAT3 Activation[9][11] | Unconfirmed; may not activate JAK/STAT |
| Expected Agonist Activity | High | Low to None / Potentially Antagonistic |
| Receptor Binding | Binds to multiple sites on ObR[3] | Unknown; may bind to a single site |
Experimental Protocols
Protocol 1: Leptin Bioactivity Assay using STAT3 Phosphorylation
This protocol provides a method to assess the agonistic activity of Leptin or its fragments by measuring the phosphorylation of STAT3 in a responsive cell line (e.g., HEK293 cells stably expressing ObRb).
Materials:
-
HEK293-ObRb cells (or other suitable cell line)
-
Serum-free cell culture medium
-
Recombinant full-length mouse Leptin (Positive Control)
-
LEP(116-130) peptide (Test Article)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Rabbit anti-pSTAT3 (Tyr705), Rabbit anti-total STAT3, HRP-conjugated anti-rabbit IgG
-
Western Blotting reagents and equipment
Workflow Diagram:
Methodology:
-
Cell Culture: Seed HEK293-ObRb cells in 12-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Treatment: Prepare dilutions of the positive control (full-length Leptin, e.g., 0, 1, 5, 10 nM) and the LEP(116-130) test peptide (e.g., 0, 10, 100, 1000 nM) in serum-free media. Remove the starvation media and add the treatment solutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the treatment media, wash the cells once with ice-cold PBS, and then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blot:
-
Normalize protein samples to the same concentration with lysis buffer and loading dye.
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against p-STAT3 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each condition. A clear, dose-dependent increase in this ratio for the positive control confirms the assay is working. Compare this to the results from the LEP(116-130) peptide.
References
- 1. apexbt.com [apexbt.com]
- 2. genscript.com [genscript.com]
- 3. Mapping of binding site III in the leptin receptor and modeling of a hexameric leptin.leptin receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of leptin binding domain in the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin and leptin receptor: Analysis of a structure to function relationship in interaction and evolution from humans to fish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-based leptin receptor antagonists for cancer treatment and appetite regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel leptin antagonist peptide inhibits breast cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. JAK-STAT and feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development - Leptin signaling via JAK/STAT and MAPK cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 12. news-medical.net [news-medical.net]
- 13. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting LEP(116-130)(mouse) dose for different mouse strains
This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo administration of the mouse leptin fragment LEP(116-130). This guide includes troubleshooting advice and frequently asked questions to facilitate the design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of LEP(116-130) for in vivo studies in mice?
A1: Based on published studies, a common and effective starting dose for C57BL/6J ob/ob mice is 1 mg per mouse per day, administered via intraperitoneal (i.p.) injection.[1][2][3][4] This dosage has been shown to reduce body weight gain and food intake over a 28-day period.
Q2: How should I adjust the dose of LEP(116-130) for different mouse strains like BALB/c or DBA/2?
A2: Currently, there is a lack of direct comparative studies on the dose-response of LEP(116-130) across different mouse strains. However, it is known that various inbred mouse strains exhibit significant differences in their metabolic and immunological profiles, which can influence their response to therapeutic agents.
-
C57BL/6 mice are prone to diet-induced obesity and are a common background for metabolic studies.
-
BALB/c mice are generally more resistant to diet-induced obesity and have a different immunological profile compared to C57BL/6 mice.[5][6]
-
DBA/2 mice also show differences in metabolic phenotypes.
Recommendation: For strains other than C57BL/6, it is highly recommended to conduct a pilot study with a small cohort of animals to determine the optimal dose. You could start with the established 1 mg/mouse/day dose and include lower and higher dose groups (e.g., 0.5 mg/day and 2 mg/day) to assess the dose-response relationship for your specific strain and experimental model.
Q3: What is the appropriate vehicle for dissolving and administering LEP(116-130)?
A3: LEP(116-130) is soluble in aqueous solutions. For in vivo studies, sterile Phosphate-Buffered Saline (PBS) at pH 7.2 or Ringer's solution are commonly used as vehicles.[1]
Q4: What is the recommended route and frequency of administration?
A4: The most frequently reported method of administration is a daily intraperitoneal (i.p.) injection.[1][2][3][4]
Q5: How should I prepare and store the LEP(116-130) solution?
A5: Lyophilized LEP(116-130) powder should be stored at -20°C for long-term stability.[7] Reconstituted peptide solutions are noted to be unstable and should be prepared fresh for each injection.[7] If short-term storage of a stock solution is necessary, it is advisable to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lack of expected biological effect (e.g., no change in body weight or food intake) | Incorrect Dosage: The dose may be too low for the specific mouse strain or experimental model. | Conduct a dose-response study to determine the optimal dosage. Consider the age and metabolic state of the mice, as these can affect leptin sensitivity. Middle-aged C57BL/6 mice, for instance, have shown impaired responses to leptin.[9] |
| Peptide Instability: The peptide may have degraded due to improper storage or handling. | Prepare fresh solutions for each injection. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[7][8] | |
| Strain-Specific Resistance: The mouse strain being used may be less sensitive to leptin or its fragments. | Research the known metabolic characteristics of your mouse strain. It may be necessary to use a higher dose or a different strain that is more responsive. | |
| Variability in results between animals | Inconsistent Administration: Variations in injection volume or technique can lead to inconsistent dosing. | Ensure all personnel are properly trained in intraperitoneal injection techniques. Use a consistent injection volume for all animals. |
| Animal Health: Underlying health issues can affect an animal's response to treatment. | Monitor the health of the animals closely throughout the experiment. Ensure proper housing and husbandry conditions. | |
| Adverse reactions at the injection site (e.g., inflammation, irritation) | High Concentration of Peptide Solution: A highly concentrated solution may cause local irritation. | If possible, increase the injection volume to deliver the same dose in a more dilute solution. |
| Vehicle Incompatibility: The vehicle used may be causing an inflammatory response. | Ensure the vehicle is sterile and physiologically compatible (e.g., sterile PBS at neutral pH). | |
| Precipitation of the peptide in solution | Poor Solubility: The peptide may not be fully dissolved in the chosen vehicle. | Ensure the peptide is completely dissolved before administration. Gentle vortexing can aid dissolution. If solubility issues persist, consider using a different biocompatible vehicle, but this would require validation. |
Experimental Protocols
Preparation of LEP(116-130) for Injection
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized LEP(116-130) to equilibrate to room temperature before opening.
-
Reconstitute the peptide in a sterile, physiologically compatible vehicle such as Phosphate-Buffered Saline (PBS, pH 7.2) or Ringer's solution.
-
For a typical dose of 1 mg per mouse in an injection volume of 200 µL, the concentration of the solution would be 5 mg/mL.
-
-
Administration Protocol:
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage: 1 mg per mouse.
-
Injection Volume: A typical injection volume is 200 µL.
-
Frequency: Once daily.
-
Duration: Studies have reported administration for up to 28 consecutive days.[1]
-
Experimental Workflow
Data Presentation
Summary of In Vivo Effects of LEP(116-130) in C57BL/6J ob/ob Mice
| Parameter | Dosage | Duration | Mouse Strain | Observed Effect | Reference |
| Body Weight | 1 mg/mouse/day (i.p.) | 28 days | C57BL/6J ob/ob | Significant reduction in body weight gain compared to vehicle-injected controls.[1] | [1] |
| Food Intake | 1 mg/mouse/day (i.p.) | 28 days | C57BL/6J ob/ob | Reduced food intake by approximately 15% compared to controls.[1] | [1] |
| Blood Glucose | 1 mg/mouse/day (i.p.) | 6 days | C57BLKS/J-m db/db | Significantly reduced blood glucose levels.[2] | [2] |
Signaling Pathway
The precise signaling mechanism of LEP(116-130) is still under investigation, but current evidence suggests that its effects may be independent of the long isoform of the leptin receptor (OB-Rb). The peptide has been shown to activate downstream signaling molecules such as STAT3 and components of the PI3K pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cyagen.com [cyagen.com]
- 6. The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Creative Biolabs [creative-biolabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. px-12.com [px-12.com]
- 9. Middle-aged C57BL/6 mice have impaired responses to leptin that are not improved by calorie restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LEP(116-130)(mouse) and Full-Length Leptin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the mouse leptin fragment LEP(116-130) and full-length mouse leptin. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating metabolic diseases and developing novel therapeutic agents.
Executive Summary
Full-length leptin is a 16 kDa hormone that plays a critical role in regulating energy homeostasis, primarily through its interaction with the long-form leptin receptor (LepRb) in the hypothalamus. The synthetic peptide fragment, LEP(116-130), corresponding to amino acids 116-130 of the native mouse leptin, has also demonstrated biological activity in mouse models of obesity. While both molecules can induce weight loss and reduce food intake, their potency and potential mechanisms of action exhibit notable differences. Experimental evidence suggests that LEP(116-130) is significantly less potent than full-length leptin. A key distinction lies in their interaction with the leptin receptor; while full-length leptin's effects are mediated through LepRb, some studies suggest that LEP(116-130) may exert its effects, at least in part, through a LepRb-independent pathway. Recent findings, however, indicate that LEP(116-130) can activate downstream signaling molecules common to the leptin pathway, such as STAT3 and PI3K.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies comparing the effects of LEP(116-130) and full-length leptin on key metabolic parameters in leptin-deficient ob/ob mice.
Table 1: Comparison of Efficacy on Body Weight and Food Intake in ob/ob Mice
| Parameter | LEP(116-130) | Full-Length Leptin | Reference |
| Dosage | 1 mg/day (intraperitoneal) | 10 µ g/day (intraperitoneal) | [1][2] |
| Treatment Duration | 28 days | 33 days | [1] |
| Change in Body Weight | -3.43% | ~ -40% | [1] |
| Reduction in Food Intake | ~15% | ~40% (stabilized) | [1] |
Note: The data for full-length leptin's effect on body weight and food intake in the study by Grasso et al. (1997) is a qualitative comparison to previously published data.
Experimental Protocols
Study of LEP(116-130) Efficacy in ob/ob Mice (Grasso et al., 1997)
-
Animal Model: Female C57BL/6J ob/ob mice.
-
Treatment: Daily intraperitoneal (i.p.) injections of 1 mg of LEP-(116-130) peptide amide for 28 consecutive days.
-
Control Group: Received daily i.p. injections of the vehicle.
-
Parameters Measured: Body weight was recorded daily. Food intake was also monitored.
-
Key Findings: LEP-(116-130) administration resulted in a significant reduction in body weight gain compared to the vehicle-injected control group. Specifically, after 28 days, the mice treated with LEP-(116-130) showed a 3.43% weight loss relative to their initial body weight, while the control group gained a significant amount of weight. Food intake was also reduced by approximately 15% in the peptide-treated group.[1]
General Protocol for Full-Length Leptin Efficacy Studies in ob/ob Mice
-
Animal Model: Leptin-deficient ob/ob mice are a standard model.
-
Treatment: Recombinant full-length mouse leptin is typically administered via daily intraperitoneal or subcutaneous injections, or through continuous infusion using osmotic mini-pumps. Dosages can vary, but studies have shown effects with doses as low as 1-5 µg/g of body weight per day.
-
Parameters Measured: Key readouts include changes in body weight, daily food and water consumption, and analysis of blood parameters such as glucose and insulin levels.
-
Expected Outcomes: Administration of full-length leptin to ob/ob mice is expected to cause a significant and dose-dependent decrease in body weight and food intake, and an amelioration of hyperglycemia and hyperinsulinemia.[3][4]
Signaling Pathways and Mechanisms of Action
Full-length leptin binding to LepRb initiates a cascade of intracellular signaling events. The primary and most well-studied of these is the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Upon leptin binding, JAK2 autophosphorylates and then phosphorylates tyrosine residues on the intracellular domain of LepRb, creating docking sites for STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the transcription of target genes, including pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP), which are critical for appetite regulation. Leptin also activates other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, which is also implicated in the regulation of food intake and glucose homeostasis.[5][6]
Interestingly, while some evidence suggests that LEP(116-130) may not require the long form of the leptin receptor (LepRb) for its in vivo effects on energy balance, other studies have shown that this peptide fragment can activate key downstream signaling molecules of the leptin pathway.[7][8] Specifically, it has been demonstrated that LEP(116-130) administration leads to the phosphorylation and activation of both STAT3 and Akt (a downstream effector of PI3K).[1] This suggests that while the initial interaction at the receptor level may differ from full-length leptin, the peptide fragment can still converge on similar intracellular signaling cascades to exert its biological effects.
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. A leptin dose-response study in obese (ob/ob) and lean (+/?) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Leptin to Lasers: The Past and Present of Mouse Models of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K is an upstream regulator of the PDE3B pathway of leptin signaling that may not involve activation of Akt in the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of leptin on the growth and expression of STAT3 in yak mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
A Comparative Analysis of LEP(116-130) and Other Leptin Fragments in Metabolic and Neurological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mouse leptin fragment LEP(116-130) with other leptin-derived peptides. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating their potential therapeutic applications.
Introduction to Leptin and its Fragments
Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis.[1][2] Its functions extend to various physiological processes, including hematopoiesis, angiogenesis, and immune function.[1] However, the therapeutic use of full-length leptin is hampered by its large size and potential for resistance. This has spurred interest in smaller, bioactive fragments that may offer improved pharmacological properties. Among these, LEP(116-130) has emerged as a fragment with significant biological effects, particularly in regulating body weight, food intake, and glucose metabolism.[3][4] Notably, its mechanism of action appears to be distinct from that of native leptin, as it does not seem to activate the long-form leptin receptor (OB-Rb).[3][4] This guide compares LEP(116-130) with other relevant leptin fragments, including LEP(106-120), LEP(126-140), and the smaller derivative OB3.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vivo effects of various mouse leptin fragments based on published studies.
Table 1: In Vivo Effects on Body Weight in Female ob/ob Mice
| Peptide Fragment | Dosage | Duration | Change in Body Weight (after 7 days) | Change in Body Weight (after 28 days) | Reference |
| LEP(116-130) | 1 mg/day, i.p. | 28 days | -13.8% | -3.4% | [1][5] |
| LEP(106-120) | 1 mg/day, i.p. | 28 days | -12.3% | +1.8% | [1][5] |
| LEP(126-140) | 1 mg/day, i.p. | 28 days | -9.8% | +4.2% | [1][5] |
| Vehicle Control | N/A | 28 days | N/A | +14.7% | [1][5] |
Table 2: Effect on Food Intake in Female ob/ob Mice
| Peptide Fragment | Dosage | Effect on Food Intake | Reference |
| LEP(116-130) | 1 mg/day, i.p. | Reduced by 15% | [1][5] |
| LEP(106-120) | 1 mg/day, i.p. | Reduced by 15% | [1][5] |
| LEP(126-140) | 1 mg/day, i.p. | Reduced by 15% | [1][5] |
| LEP(136-150) | 1 mg/day, i.p. | Not significantly different from control | [1] |
| LEP(146-160) | 1 mg/day, i.p. | Not significantly different from control | [1] |
| LEP(156-167) | 1 mg/day, i.p. | Not significantly different from control | [1] |
Table 3: Effects on Blood Glucose in db/db Mice
| Peptide Fragment | Dosage | Effect on Blood Glucose | Reference |
| LEP(116-130) | 1 mg/day, i.p. | Reduced blood glucose levels | [3] |
| Vehicle Control | N/A | No significant change | [3] |
Table 4: Neuroprotective and Cognitive Effects
| Peptide Fragment | Concentration | Key Findings | Reference |
| LEP(116-130) | 50 nM | Promotes AMPA receptor trafficking, facilitates hippocampal synaptic plasticity, enhances episodic-like memory, prevents amyloid-β induced neuronal death. | [6][7] |
| Leptin (full-length) | 50 nM | Similar neuroprotective and cognitive-enhancing effects to LEP(116-130). | [6][7] |
| LEP(22-56) | 50 nM | No significant effect on AMPA receptor trafficking, synaptic plasticity, or neuronal survival in the context of amyloid-β toxicity. | [6][7] |
| Leptin Hexamers (e.g., 116-121, 117-122) | Not specified | Mirror the neuroprotective and pro-cognitive actions of leptin and LEP(116-130). | [8][9] |
Signaling Pathways and Mechanism of Action
A critical distinction of LEP(116-130) is its apparent independence from the canonical OB-Rb signaling pathway. In vitro studies have shown that LEP(116-130) is unable to compete with an alkaline phosphatase-leptin fusion protein for binding to OB-R and fails to activate OB-Rb signal transduction.[3][4] Furthermore, its ability to reduce body weight gain and blood glucose levels in db/db mice, which lack functional OB-Rb, strongly supports an alternative mechanism of action.[3] The precise signaling pathway remains to be elucidated.
Caption: Hypothesized signaling pathway for LEP(116-130), independent of the OB-Rb receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Studies in Mice
-
Animal Models: Female C57BL/6J ob/ob mice (deficient in leptin) and C57BLKS/J-m db/db mice (deficient in the long-form leptin receptor) are commonly used.[1][3] Mice are housed under standard laboratory conditions with free access to food and water, unless otherwise specified for the experiment.
-
Peptide Administration: Synthetic leptin fragments are typically dissolved in a vehicle (e.g., sterile water or saline) and administered via intraperitoneal (i.p.) injection.[1] A common dosage is 1 mg per mouse per day.[1]
-
Measurement of Food Intake and Body Weight: Food intake and body weight are measured daily throughout the study period (e.g., 28 days).[1]
-
Blood Glucose Measurement: Blood samples are collected from the tail vein, and glucose levels are determined using a standard glucometer.[3]
Caption: General workflow for in vivo studies of leptin fragments in mice.
In Vitro Receptor Binding and Signal Transduction Assays
-
Cell Lines: COS cells transfected to express the long form of the leptin receptor (OB-Rb) are used to assess binding and signaling.[3]
-
Receptor Binding Assay: A competitive binding assay is performed using an alkaline phosphatase-leptin fusion protein.[3] The ability of the leptin fragments to displace the fusion protein from the OB-Rb receptor is measured.
-
Signal Transduction Assay: The activation of the OB-Rb receptor is determined by measuring the downstream signaling events, such as the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[4]
Discussion and Future Directions
The available data indicates that LEP(116-130) and some of its derivatives are potent bioactive molecules with significant effects on metabolism and neuronal function.[1][6] Their unique mechanism of action, independent of the classical OB-Rb receptor, makes them particularly interesting as potential therapeutic agents, especially in conditions of leptin resistance where the OB-Rb pathway may be impaired.
LEP(116-130) demonstrates comparable or, in some aspects, superior effects to other tested fragments like LEP(106-120) and LEP(126-140) in promoting weight loss over a longer duration.[1][5] The discovery of the smaller, highly active fragment OB3 (residues 116-122) and its modified analogue [D-Leu-4]-OB3, which shows enhanced bioavailability, opens avenues for the development of more drug-like candidates.[10]
In the realm of neuroscience, LEP(116-130) and even smaller hexamer fragments show promise by mimicking the neuroprotective and cognitive-enhancing effects of full-length leptin.[6][8][9] This suggests their potential application in neurodegenerative diseases like Alzheimer's.
Future research should focus on:
-
Identifying the specific receptor(s) for LEP(116-130) and its derivatives to elucidate their mechanism of action.
-
Conducting comprehensive dose-response studies for various physiological and neurological effects to determine the potency of different fragments.
-
Investigating the pharmacokinetics and pharmacodynamics of these peptides in more detail to optimize their delivery and efficacy.
-
Exploring the therapeutic potential of these fragments in preclinical models of obesity, diabetes, and neurodegenerative diseases.
References
- 1. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel leptin OB3 peptide-induced signaling and progression in thyroid cancers: Comparison with leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 9. Novel Leptin-Based Therapeutic Strategies to Limit Synaptic Dysfunction in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral delivery of mouse [D-Leu-4]-OB3, a synthetic peptide amide with leptin-like activity, in male Swiss Webster mice: a study comparing the pharmacokinetics of oral delivery to intraperitoneal, subcutaneous, intramuscular, and intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Mouse LEP(116-130): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of the mouse leptin fragment LEP(116-130) against full-length leptin and the inactive leptin fragment LEP(22-56). The data presented is based on studies conducted on the human neuroblastoma cell line SH-SY5Y, a widely used model for neuronal studies.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the effects of LEP(116-130) in comparison to full-length leptin (positive control) and LEP(22-56) (negative control) on key signaling pathways and cell viability.
| Treatment (1 nM) | Phosphorylated STAT3 (Ratio to Pan STAT3) | Phosphorylated Akt (Ratio to Pan Akt) |
| Control | 1.0 | 1.0 |
| LEP(116-130) | ~1.8 | ~1.7 |
| Full-Length Leptin | ~2.0 | ~1.8 |
| LEP(22-56) | No significant change | No significant change |
| Table 1: Activation of Intracellular Signaling Pathways. Data extracted from graphical representations in Doherty et al. (2016). |
| Treatment | % LDH Release (Cytotoxicity) | % Cell Viability (Crystal Violet Assay) |
| Control | Baseline | 100% |
| Toxin (Aβ₁₋₄₂) | Increased | Decreased |
| Toxin + LEP(116-130) (1nM) | Significantly Reduced | Significantly Increased |
| Toxin + Full-Length Leptin (1nM) | Significantly Reduced | Significantly Increased |
| Toxin + LEP(22-56) (1nM) | No significant change | No significant change |
| Table 2: Neuroprotective Effects Against Aβ₁₋₄₂ Induced Toxicity. Data interpretation from Doherty et al. (2016). |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility.
Cell Culture
SH-SY5Y human neuroblastoma cells were cultured in a 1:1 mixture of Ham’s F-12 and DMEM, supplemented with 10% fetal bovine serum (FBS), 0.1 mM non-essential amino acids, and a penicillin/streptomycin antibiotic cocktail. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells were passaged at approximately 80% confluency.
Phosphorylated STAT3 and Akt ELISA
-
Cell Lysis: SH-SY5Y cells were seeded in appropriate culture plates and grown to 80-90% confluency. Following treatment with LEP(116-130), full-length leptin, or LEP(22-56) (1 nM for 3 hours), the culture medium was removed, and cells were washed with ice-cold PBS. Cells were then lysed using a complete lysis buffer containing protease and phosphatase inhibitors. The cell lysate was collected after centrifugation to remove cellular debris.
-
ELISA Procedure: Commercially available ELISA kits for phosphorylated STAT3 (Tyr705) and phosphorylated Akt (Ser473) were used.
-
A plate pre-coated with a capture antibody for total STAT3 or total Akt was used.
-
100 µL of diluted cell lysate was added to each well and incubated for 2.5 hours at room temperature with gentle shaking.
-
Wells were washed four times with 1x Wash Buffer.
-
100 µL of a detection antibody specific for the phosphorylated form of the target protein (pSTAT3 or pAkt) was added to each well and incubated for 1 hour at room temperature.
-
After another wash step, 100 µL of an HRP-conjugated secondary antibody was added and incubated for 1 hour.
-
Following a final wash, 100 µL of TMB substrate was added, and the plate was incubated in the dark for 30 minutes.
-
The reaction was stopped by adding 50 µL of Stop Solution, and the absorbance was read at 450 nm using a microplate reader.
-
The ratio of phosphorylated protein to total protein was calculated.
-
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: SH-SY5Y cells were seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated overnight. Cells were then treated with the toxic agent (e.g., Aβ₁₋₄₂) in the presence or absence of LEP(116-130), full-length leptin, or LEP(22-56) for the desired duration.
-
Assay Procedure:
-
The 96-well plate was centrifuged at 250 x g for 10 minutes.
-
100 µL of the cell-free supernatant from each well was carefully transferred to a new, optically clear 96-well plate.
-
100 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) was added to each well.
-
The plate was incubated for up to 30 minutes at room temperature, protected from light.
-
The absorbance was measured at 490 nm (with a reference wavelength of >600 nm) using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.
-
Crystal Violet Cell Viability Assay
-
Cell Seeding and Treatment: Cells were seeded and treated in a 96-well plate as described for the LDH assay.
-
Staining Procedure:
-
The culture medium was removed, and the cells were gently washed with PBS.
-
50 µL of a 0.5% crystal violet staining solution (in 20% methanol) was added to each well and incubated for 20 minutes at room temperature.
-
The staining solution was removed, and the plate was washed four times with tap water.
-
The plate was allowed to air-dry completely.
-
200 µL of methanol was added to each well to solubilize the stain, and the plate was incubated for 20 minutes on a shaker.
-
The absorbance was measured at 570 nm. The absorbance is directly proportional to the number of viable, adherent cells.
-
Visualizations
Signaling Pathway of LEP(116-130)
Caption: Proposed signaling pathway for LEP(116-130) bioactivity.
Experimental Workflow for In Vitro Bioactivity Assessment
Caption: Workflow for assessing LEP(116-130) in vitro bioactivity.
Tale of Two Peptides: Unraveling the Neuroprotective Potential of Leptin Fragments LEP(116-130) and LEP(22-56)
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Leptin, a pleiotropic hormone primarily known for its role in energy homeostasis, has emerged as a promising candidate due to its neurotrophic and neuroprotective properties. However, the therapeutic application of the full-length leptin molecule is hampered by its size and potential for peripheral side effects. This has spurred interest in smaller, bioactive leptin fragments that may retain its beneficial central nervous system effects. This guide provides a comprehensive comparison of two such fragments, LEP(116-130)(mouse) and LEP(22-56), focusing on their neuroprotective efficacy, with supporting experimental data and detailed methodologies.
Data Presentation: LEP(116-130) vs. LEP(22-56) in Neuroprotection
The following table summarizes the key quantitative data from comparative studies on the neuroprotective effects of LEP(116-130) and LEP(22-56). The experiments were designed to assess the peptides' ability to counteract Aβ-induced neuronal dysfunction.
| Experimental Assay | Parameter Measured | Control | Aβ₁₋₄₂ | Aβ₁₋₄₂ + LEP(116-130) | Aβ₁₋₄₂ + LEP(22-56) | Reference |
| Hippocampal Long-Term Potentiation (LTP) | fEPSP slope (% of baseline) | 100% | Inhibited | Attenuated Inhibition | No Attenuation | [1] |
| AMPA Receptor Trafficking | Surface GluA1 Expression (% of control) | 100% | 51 ± 2% | 97 ± 4% | 51 ± 2% | [2] |
| Synaptogenesis | Synaptophysin Staining (% of control) | 100% | N/A | 122 ± 9% | 105 ± 9% | [2] |
| Synaptic GluA1 Localization | GluA1-Synaptophysin Colocalization (%) | N/A | N/A | 64 ± 4.9% | 49 ± 5.4% | [2] |
| Neuronal Viability | Cell Survival (%) | 100% | 41.2 ± 5.8% | Comparable to leptin | 48.6 ± 9.3% (No significant effect) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Hippocampal Long-Term Potentiation (LTP) Measurement
This protocol is used to assess synaptic plasticity, which is impaired in neurodegenerative diseases.
-
Slice Preparation: Acute hippocampal slices (350-400 µm) are prepared from adult male mice. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂. The hippocampi are dissected out and sliced using a vibratome.
-
Recovery: Slices are allowed to recover in a submerged chamber containing aCSF at 32-34°C for at least 1 hour before recording.
-
Electrophysiological Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF at 28-30°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by stimulating at 0.05 Hz.
-
Drug Application: Aβ₁₋₄₂ oligomers, with or without LEP(116-130) or LEP(22-56), are perfused through the chamber for a specified duration.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation. The slope of the fEPSP is analyzed as a measure of synaptic strength.
Immunocytochemistry for GluA1 Surface Expression
This method quantifies the number of AMPA receptors on the neuronal surface, which is crucial for synaptic transmission.
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 mouse embryos on poly-D-lysine-coated coverslips.
-
Treatment: Neurons (at 18-21 days in vitro) are treated with Aβ₁₋₄₂ oligomers in the presence or absence of LEP(116-130) or LEP(22-56) for a specified time.
-
Live-Cell Staining: To label surface GluA1, live neurons are incubated with an antibody targeting an extracellular epitope of the GluA1 subunit at 4°C to prevent receptor internalization.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.
-
Total Protein Staining: After permeabilization, neurons are incubated with an antibody against the same protein but targeting an intracellular epitope, or with the same antibody as in the live-staining step to label the total protein pool.
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies are used to visualize the surface and total protein populations.
-
Imaging and Analysis: Images are acquired using a confocal microscope, and the fluorescence intensity of surface and total GluA1 is quantified using image analysis software. The ratio of surface to total fluorescence is calculated.
Neuronal Viability Assay
This assay determines the extent of cell death in response to a toxic insult.
-
Cell Culture: Primary cortical or hippocampal neurons are plated in 96-well plates.
-
Treatment: Neurons are exposed to Aβ₁₋₄₂ oligomers with or without pre-treatment with LEP(116-130) or LEP(22-56) for 24-48 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The absorbance is measured spectrophotometrically.
-
LDH Assay: The amount of LDH released from damaged cells into the medium is quantified using a colorimetric assay.
-
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
References
Leptin Fragment LEP(116-130) (mouse): An Alternative Pathway to Leptin's Metabolic Effects, Bypassing OB-Rb Activation
A comprehensive analysis of experimental data reveals that the mouse leptin fragment LEP(116-130) exerts biological effects associated with leptin, such as reduced food intake and body weight gain, without activating the long-form leptin receptor, OB-Rb. This suggests an alternative signaling mechanism for this peptide fragment, making it a subject of interest for researchers in metabolism and drug development.
While full-length leptin primarily signals through the OB-Rb receptor to regulate energy homeostasis, studies have demonstrated that the synthetic peptide fragment LEP(116-130) operates through a different, yet to be fully elucidated, pathway. This guide compares the activity of LEP(116-130) with that of leptin, focusing on their interaction with the OB-Rb receptor and presenting the key experimental evidence that supports the current understanding of LEP(116-130)'s mechanism of action.
Comparison of In Vitro Receptor Activation
Experimental evidence strongly indicates that LEP(116-130) does not directly interact with or activate the OB-Rb receptor. In contrast, native leptin readily binds to and activates this receptor, initiating downstream signaling cascades.
| Compound | OB-Rb Binding Competition | OB-Rb Signal Transduction Activation |
| Leptin (native) | Yes | Yes |
| LEP(116-130) (mouse) | No[1][2][3] | No[1][2][3][4] |
In Vivo Effects: A Divergence in Mechanism
Despite its inability to activate OB-Rb, LEP(116-130) has been shown to produce physiological effects in mice that are similar to those of leptin. Notably, these effects are observed even in mice that lack a functional OB-Rb receptor, providing compelling evidence for an OB-Rb-independent mechanism.
| Animal Model | Treatment | Effect on Food Intake | Effect on Body Weight Gain | Effect on Blood Glucose |
| ob/ob mice (leptin deficient) | LEP(116-130) | Reduced[1][2] | Reduced[1][2] | Not specified |
| db/db mice (OB-Rb deficient) | LEP(116-130) | No significant change[1][2][3] | Reduced[1][2][3] | Reduced[1][2][3] |
Experimental Protocols
OB-Rb Binding Assay
-
Objective: To determine if LEP(116-130) can compete with leptin for binding to the OB-R.
-
Methodology: COS-7 cells were transfected with a plasmid encoding the extracellular domain of the mouse OB-R fused to alkaline phosphatase (AP). The ability of LEP(116-130) to compete with an AP-leptin fusion protein for binding to the receptor was then measured.
-
Results: LEP(116-130) was unable to displace the binding of the alkaline phosphatase-leptin fusion protein to the OB-R, indicating a lack of direct binding competition.[1][2][3]
OB-Rb Signal Transduction Assay
-
Objective: To assess whether LEP(116-130) can activate the downstream signaling pathway of OB-Rb.
-
Methodology: A reporter gene assay was utilized in which cells were co-transfected with plasmids for OB-Rb and a construct containing a STAT3-responsive promoter driving the expression of a secreted alkaline phosphatase (SEAP) reporter gene. Activation of OB-Rb by a ligand leads to the activation of STAT3, which in turn drives the expression of SEAP. The level of SEAP activity in the cell culture medium is then measured as an indicator of receptor activation.
-
Results: While mouse leptin caused a significant increase in SEAP activity, LEP(116-130) failed to stimulate SEAP activity above basal levels at all tested concentrations.[4] This demonstrates that LEP(116-130) does not activate the OB-Rb signaling pathway.[1][2][3]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of leptin and LEP(116-130) can be visualized through their signaling pathways and the experimental design used to differentiate them.
Figure 1. Comparison of Leptin and LEP(116-130) signaling pathways.
Figure 2. Workflow for the STAT3-SEAP reporter assay.
Alternative Mechanisms and Future Directions
While the evidence is clear that LEP(116-130) does not activate OB-Rb, its biological activity points to an alternative mechanism. Some research suggests that the effects of LEP(116-130) might be mediated through other, shorter isoforms of the leptin receptor or entirely different signaling pathways.[5] Further investigation is needed to fully characterize the molecular targets of LEP(116-130) and its downstream effects.
Interestingly, other studies have highlighted a neuroprotective role for LEP(116-130), where it appears to mirror the cognitive-enhancing and neuroprotective actions of leptin, such as promoting AMPA receptor trafficking in the hippocampus.[6][7][8][9] This suggests that the biological activities of this leptin fragment may be diverse and context-dependent.
References
- 1. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. academic.oup.com [academic.oup.com]
Unveiling the Glycemic Effects of LEP(116-130) (mouse): A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mouse leptin fragment LEP(116-130) and its effects on blood glucose, benchmarked against full-length leptin and GLP-1 receptor agonists. This analysis is supported by experimental data and detailed protocols to facilitate informed research decisions.
The synthetic peptide amide LEP(116-130), derived from mouse leptin, has demonstrated a significant ability to reduce blood glucose levels in preclinical models of obesity and diabetes, particularly in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice.[1][2] Notably, its mechanism of action appears to be distinct from that of native leptin, offering a potential therapeutic avenue for conditions characterized by leptin resistance.
Comparative Efficacy on Blood Glucose Regulation
Experimental evidence highlights the glucose-lowering capabilities of LEP(116-130) and its derivatives. A more potent, truncated analog, [D-Leu-4]-OB3 (corresponding to residues 116-122 with a D-leucine substitution), has been shown to normalize blood glucose in ob/ob mice to levels comparable to wild-type controls within two days of treatment.[2][3] In these studies, blood glucose was reduced by 40% in mice treated with [D-Leu-4]-OB3 after just one day, a more substantial reduction than the 20% observed in pair-fed vehicle-injected mice.[3]
| Treatment Group | Mouse Model | Dosage | Duration | Baseline Blood Glucose (approx. mg/dL) | Post-treatment Blood Glucose (approx. mg/dL) | Percent Reduction | Reference |
| LEP(116-130) | db/db | 1 mg/day, i.p. | 7 days | >450 | ~350 | ~22% | [1] |
| [D-Leu-4]-OB3 | ob/ob | 1 mg/day, i.p. | 2 days | ~350-400 | ~150-200 (normalized) | ~40% after 1 day | [2][3] |
| Full-length Leptin | ob/ob | 150 µg, i.p. | 5 days | ~441 (24.5 mmol/L) | ~149 (8.3 mmol/L) | ~66% | [4] |
| Liraglutide | db/db | 300 µg/kg, s.c. | 28 days | ~540 | ~360 | ~33% | [5] |
Note: Direct comparison should be made with caution due to variations in experimental design, including mouse strain, specific peptide analog, duration of treatment, and methods of glucose measurement across studies.
Unraveling the Signaling Pathway
A key differentiator of LEP(116-130) is its ability to exert its effects independently of the long-form leptin receptor (OB-Rb), which is defective in db/db mice.[1][6] This suggests a novel signaling cascade. While the full pathway is still under investigation, evidence points towards the activation of key signaling molecules involved in metabolism. Studies have indicated that leptin fragment (116-130) can induce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt), both of which are crucial nodes in metabolic regulation.[7]
References
- 1. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [D-LEU-4]-OB3, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of leptin action on elevated blood glucose levels and hypothalamic neuropeptide Y gene expression in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of four-week treatment with liraglutide and 1f on db/db mice. (A) Body weight changes during the 28-day treatment period. (B) Percentage of body weight gain at the end of the study. (C) Cumulated food consumption during the 28-day treatment period. (D) Changes in HbA1c% at the end of the chronic treatment. (E and F) OGTT on day 30 and associated glucose AUC. (G−I) Fasted blood glucose, fasted plasma insulin levels, and pancreatic insulin content on day 32. Means ± SD, n = 6. ***P < 0.001 vs saline, #P < 0.05 vs liraglutide, ##P < 0.01 vs liraglutide, ###P < 0.001 vs liraglutide [cjnmcpu.com]
- 6. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Unveiling the Potency of LEP(116-130)(mouse): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the murine leptin fragment LEP(116-130) with related leptin-derived peptides. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to support your research and development endeavors.
The synthetic leptin fragment LEP(116-130) has demonstrated significant bioactivity in mouse models, particularly in the context of regulating body weight and food intake. This guide provides a comparative analysis of its effects against other leptin fragments and a more potent synthetic analog, offering insights into its potential as a therapeutic agent.
Performance Comparison of Leptin Fragments
A key study in female C57BL/6J ob/ob mice, a model for obesity due to a deficiency in leptin, provides a direct comparison of the effects of various leptin fragments on body weight and food intake. The data clearly indicates that LEP(116-130) is one of the most potent fragments in reducing body weight.
| Peptide Fragment | Dose | Duration | Change in Body Weight (after 7 days) | Change in Body Weight (after 28 days) | Reduction in Food Intake |
| LEP(116-130) | 1 mg/day i.p. | 28 days | -13.8% [1][2][3] | -3.4% [1][2][3] | ~15% [1][2][3] |
| LEP(106-120) | 1 mg/day i.p. | 28 days | -12.3%[1][2][3] | +1.8%[1][2][3] | ~15%[1][2][3] |
| LEP(126-140) | 1 mg/day i.p. | 28 days | -9.8%[1][2][3] | +4.2%[1][2][3] | ~15%[1][2][3] |
| LEP(136-150) | 1 mg/day i.p. | 28 days | No significant change | +20.3%[1][2][3] | No significant change[1][2][3] |
| LEP(146-160) | 1 mg/day i.p. | 28 days | No significant change | +25.0%[1][2][3] | No significant change[1][2][3] |
| LEP(156-167) | 1 mg/day i.p. | 28 days | No significant change | +24.8%[1][2][3] | No significant change[1][2][3] |
| Vehicle Control | - | 28 days | No significant change | +14.7%[1][2][3] | - |
Comparison with a Potent Synthetic Analog
Further research has led to the development of a more potent synthetic leptin agonist, [D-Leu-4]-OB3, derived from the active core of LEP(116-130). This analog has shown enhanced effects on body weight and food intake in ob/ob mice.
| Compound | Dose | Duration | Change in Body Weight | Reduction in Food Intake | Reduction in Water Intake |
| LEP(116-130) | 1 mg/day i.p. | 7 days | Significant reduction | ~28.3% | Not reported |
| OB3 (LEP 116-122) | 1 mg/day i.p. | 7 days | Significant reduction | ~26.0% | Not reported |
| [D-Leu-4]-OB3 | 1 mg/day i.p. | 7 days | 2.6-fold greater reduction than OB3 | ~7.9% less than OB3 | ~16.5% less than OB3 |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Efficacy Study in ob/ob Mice
-
Animal Model: Female C57BL/6J ob/ob mice, a model of genetic obesity and leptin deficiency.
-
Housing: Mice are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified.
-
Peptide Administration: Synthetic leptin peptide fragments, including LEP(116-130), are dissolved in a suitable vehicle (e.g., phosphate-buffered saline, PBS). A daily dose of 1 mg per mouse is administered via intraperitoneal (i.p.) injection.[1][2][3]
-
Body Weight Measurement: Individual body weights are recorded daily or at regular intervals throughout the study period (e.g., 28 days).
-
Food Intake Measurement: Daily food consumption is measured by weighing the amount of food provided and the amount remaining.
-
Data Analysis: Changes in body weight are often expressed as a percentage of the initial body weight. Statistical analysis is performed to compare the effects of different peptide fragments to a vehicle-treated control group.
Blood Glucose Measurement
-
Blood Sampling: Blood samples are collected from the tail vein of the mice at specified time points (e.g., before and during treatment).
-
Glucose Determination: Blood glucose levels are measured using a standard glucometer.[4] For instance, LEP-(116-130) administered at 1 mg i.p. has been shown to significantly reduce blood glucose levels by approximately 100 mg/dL.[4]
Signaling Pathway and Experimental Workflow
The biological effects of leptin and its mimetic peptides are primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway upon binding to the leptin receptor (Ob-R).
The experimental workflow for evaluating the in vivo effects of LEP(116-130) typically involves a series of well-defined steps from animal selection to data analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo effects of leptin-related synthetic peptides on body weight and food intake in female ob/ob mice: localization of leptin activity to domains between amino acid residues 106-140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Anorexigenic Potential of LEP(116-130)(mouse): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anorexigenic effects of the mouse leptin fragment LEP(116-130), placing its performance in context with other relevant leptin fragments. Detailed experimental data, protocols, and signaling pathway visualizations are presented to support further research and development in the field of metabolic disease and obesity.
Performance Comparison: LEP(116-130) vs. Alternative Leptin Fragments
The anorexigenic properties of LEP(116-130) have been demonstrated in studies utilizing female C57BL/6J ob/ob mice, a model for obesity and leptin deficiency. The tables below summarize the key quantitative findings from these studies, comparing the effects of LEP(116-130) on body weight and food intake against a vehicle control and other synthetic leptin peptide amides.
Table 1: Comparative Effect of Leptin Fragments on Body Weight in ob/ob Mice
| Treatment Group | Mean Body Weight Change after 7 Days (%) | Mean Body Weight Change after 28 Days (%) |
| Vehicle Control | - | +14.7% |
| LEP(116-130) | -13.8% [1][2] | -3.4% [1][3] |
| LEP(106-120) | -12.3%[1][2] | +1.8%[1][3] |
| LEP(126-140) | -9.8%[1][2] | +4.2%[1][3] |
| LEP(136-150) | - | +20.3%[1][3] |
| LEP(146-160) | - | +25.0%[1][3] |
| LEP(156-167) | - | +24.8%[1][3] |
Table 2: Comparative Effect of Leptin Fragments on Food Intake in ob/ob Mice
| Treatment Group | Reduction in Food Intake (after 2-4 weeks) |
| Vehicle Control | - |
| LEP(116-130) | ~15-17.2% [1][3] |
| LEP(106-120) | ~12.6-15%[1][3] |
| LEP(126-140) | ~14.4-15%[1][3] |
| LEP(136-150) | No significant reduction[1][3] |
| LEP(146-160) | No significant reduction[1][3] |
| LEP(156-167) | No significant reduction[1][3] |
Experimental Protocols
The data presented above was generated using the following experimental design:
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J ob/ob (female)
-
Rationale: These mice have a mutation in the leptin gene, resulting in a truncated, inactive form of leptin and leading to a phenotype of severe obesity, hyperphagia, and insulin resistance. This makes them an ideal model to study the effects of exogenous leptin and its analogues.
Treatment Protocol:
-
Peptides: Synthetic overlapping peptide amides corresponding to various regions of the mouse leptin sequence.
-
Dosage: 1 mg of peptide amide per mouse per day.[1]
-
Administration: Intraperitoneal (i.p.) injection.[1]
-
Duration: 28 consecutive days.[1]
-
Control Group: Received vehicle injections.[1]
Measured Parameters:
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for in vivo studies.
References
- 1. dibutyryl.com [dibutyryl.com]
- 2. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Navigating the Specificity Challenge: A Comparative Guide to the Cross-Reactivity of Leptin Antibodies with LEP(116-130)(mouse)
The mouse leptin fragment LEP(116-130) has garnered significant interest for its ability to exert leptin-like effects on body weight and food intake, potentially through mechanisms independent of the canonical long-form leptin receptor (OB-Rb). This has led to a critical need for immunological tools that can specifically differentiate between the full-length hormone and this C-terminal fragment. However, the extent to which antibodies developed against the entire leptin protein recognize this smaller peptide remains a key question.
Understanding Antibody-Antigen Recognition: Full-Length Protein vs. Peptide Fragment
Antibodies recognize specific three-dimensional shapes or linear sequences of amino acids known as epitopes. The nature of the immunogen used to generate the antibody dictates its binding characteristics.
-
Polyclonal Antibodies: Generated by injecting an animal with the full-length leptin protein, these are a heterogeneous mixture of antibodies that recognize multiple epitopes across the entire protein. It is plausible that some antibodies within this mixture will bind to epitopes within the 116-130 region, provided this sequence is exposed and immunogenic.
-
Monoclonal Antibodies: These antibodies are designed to recognize a single, specific epitope. If the targeted epitope lies outside the 116-130 region, the antibody will not bind to the LEP(116-130) fragment. The proprietary nature of hybridoma technology means that manufacturers often do not disclose the precise epitope of their monoclonal antibodies.
Comparative Analysis of Leptin Antibody Specificity
Direct experimental data quantifying the percentage of cross-reactivity of various anti-leptin antibodies with the LEP(116-130) fragment is scarce. However, by examining the immunogen used for antibody generation and related research findings, we can infer likely binding characteristics.
| Antibody Type | Immunogen | Potential Cross-Reactivity with LEP(116-130) | Supporting Evidence/Rationale | Recommended Application |
| Polyclonal Anti-Leptin | Full-length recombinant mouse leptin | Possible, but not guaranteed. | A study developing a radioimmunoassay for a C-terminal leptin fragment (126-140) found it could detect the full-length 16 kDa protein in serum, suggesting C-terminal epitopes are accessible. The reverse (full-length antibody binding to a fragment) is plausible but unconfirmed. | General detection of total leptin. Not recommended for specific quantification of the LEP(116-130) fragment without validation. |
| Monoclonal Anti-Leptin | Full-length recombinant mouse leptin | Unlikely, unless the specific epitope is within the 116-130 region. | The binding is to a single epitope, which is often conformational and may not be present in the short, linear peptide fragment. | Quantification of full-length leptin in sandwich ELISAs. Not suitable for LEP(116-130) detection without specific validation. |
| Anti-Leptin (25-44) Polyclonal | Synthetic peptide (amino acids 25-44 of mouse leptin) | No Cross-Reactivity. | The immunogen is from the N-terminal region of leptin, distant from the 116-130 sequence. | Specific for the N-terminal region of leptin. Useful as a negative control in LEP(116-130) binding studies. |
| Anti-Leptin (1-100) Polyclonal | Synthetic peptide (amino acids 1-100 of human leptin) | No Cross-Reactivity. | The immunogen encompasses the N-terminal and central parts of the leptin molecule, excluding the C-terminal 116-130 region. | Detection of the N-terminal portion of leptin. |
| Custom Anti-LEP(116-130) | Synthetic peptide (mouse LEP(116-130)) | High Specificity for the Fragment. | Antibodies are generated specifically against the peptide of interest. | Specific detection and quantification of the LEP(116-130) fragment. |
Experimental Protocols for Assessing Cross-Reactivity
For researchers needing to definitively determine the cross-reactivity of a given anti-leptin antibody, a competitive immunoassay is the most direct method.
Competitive ELISA Protocol
This protocol is designed to measure the ability of the LEP(116-130) peptide to inhibit the binding of an anti-leptin antibody to full-length leptin.
Materials:
-
Recombinant full-length mouse leptin
-
Mouse LEP(116-130) peptide
-
Anti-leptin antibody (the antibody to be tested)
-
96-well microplate
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to HRP (specific for the primary antibody's host species)
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant full-length mouse leptin (1-2 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare a series of dilutions of the LEP(116-130) peptide in Blocking Buffer. In a separate plate or tubes, pre-incubate a fixed, subsaturating concentration of the primary anti-leptin antibody with each dilution of the peptide for 1-2 hours at room temperature.
-
Binding: Transfer 100 µL of the antibody-peptide mixtures to the leptin-coated plate. Include controls with antibody only (no peptide) and buffer only (no antibody). Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
A decrease in the absorbance signal in the presence of the LEP(116-130) peptide indicates cross-reactivity. The percentage of inhibition can be calculated, and an IC50 value (the concentration of peptide that inhibits 50% of the antibody binding) can be determined to quantify the degree of cross-reactivity.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental design and the principles of antibody specificity, the following diagrams are provided.
Alternative Approaches and Recommendations
Given the uncertainty of cross-reactivity with pan-leptin antibodies, researchers have several alternative strategies:
-
Custom Antibody Production: The most reliable method for specifically detecting the LEP(116-130) fragment is to generate a custom polyclonal or monoclonal antibody using the synthetic peptide as the immunogen. Several companies offer this service.
-
Mass Spectrometry: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach can provide absolute quantification of both full-length leptin and the LEP(116-130) fragment without the need for antibodies, offering high specificity and multiplexing capabilities.
-
Thorough Validation of Commercial Antibodies: If using a commercial anti-leptin antibody, it is crucial to perform in-house validation, such as the competitive ELISA described above, to determine its suitability for studies involving the LEP(116-130) fragment.
Conclusion
The cross-reactivity of commercial anti-leptin antibodies with the mouse LEP(116-130) fragment is not well-documented and should not be assumed. While polyclonal antibodies raised against full-length leptin may exhibit some binding to the fragment, monoclonal antibodies are less likely to do so unless their specific epitope lies within the 116-130 sequence. For research requiring the specific detection and quantification of the LEP(116-130) fragment, the development of a custom antibody or the use of mass spectrometry are the recommended approaches. For those utilizing existing anti-leptin antibodies, rigorous validation through methods like competitive ELISA is essential to ensure accurate and reliable experimental results.
A Comparative Analysis of Leptin and Leptin-Pathway Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three key leptin and leptin-pathway agonists: Metreleptin, Setmelanotide, and Beloranib. The information presented is intended to support research, scientific evaluation, and drug development efforts in the field of metabolic diseases.
Overview and Mechanism of Action
Leptin is a crucial adipokine that regulates energy homeostasis. Its therapeutic potential is being explored through direct agonism and by targeting downstream pathways. This comparison focuses on a direct leptin analog and two other agents that modulate pathways influenced by leptin signaling.
-
Metreleptin: A recombinant analog of human leptin, Metreleptin acts as a direct replacement therapy in conditions of leptin deficiency. It binds to and activates the leptin receptor (ObR), a member of the Class I cytokine receptor family, initiating signaling through the JAK/STAT pathway.[1][2][3] This activation in the hypothalamus helps to regulate appetite and energy expenditure, and peripherally, it can improve insulin sensitivity and lipid metabolism.[2][4]
-
Setmelanotide: This synthetic peptide is a selective agonist of the melanocortin-4 receptor (MC4R).[5][6] The MC4R is a key component of the leptin-melanocortin pathway in the hypothalamus.[5][7] By activating MC4R, Setmelanotide mimics the downstream effects of leptin signaling on appetite and energy expenditure, making it a targeted therapy for genetic obesity disorders caused by defects in this pathway.[5]
-
Beloranib: A novel investigational drug, Beloranib functions as an inhibitor of methionine aminopeptidase 2 (MetAP2).[8][9] While not a direct leptin agonist, its mechanism involves modulating cellular processes that control metabolism, leading to reduced food intake and increased fat utilization.[9][10] However, its clinical development was halted due to significant safety concerns.[11]
Comparative Efficacy: Clinical Trial Data
The following tables summarize the quantitative efficacy data from key clinical trials of Metreleptin, Setmelanotide, and Beloranib.
Table 1: Metreleptin Efficacy in Lipodystrophy
| Parameter | Patient Population | Baseline (Mean) | Change After 1 Year (Mean) | Reference |
| HbA1c (%) | Generalized Lipodystrophy | 8.5 | -2.2 | [12] |
| Partial Lipodystrophy | 7.9 | -0.88 | [13][14] | |
| Triglycerides (mg/dL) | Generalized Lipodystrophy | 599 | -32.1% | [12] |
| Partial Lipodystrophy | 443 | -119.8 | [13] |
Table 2: Setmelanotide Efficacy in Genetic Obesity
| Parameter | Patient Population | Duration | Key Efficacy Outcome | Reference |
| Weight Loss (%) | POMC or LEPR Deficiency | 52 weeks | 80% of POMC and 46% of LEPR patients achieved ≥10% weight loss | [6] |
| BMI Change ( kg/m ²) | Bardet-Biedl Syndrome | 52 weeks | 32.3% of patients aged ≥12 years achieved ≥10% reduction in bodyweight | [15] |
| Weight Reduction (%) | Real-world evidence (BBS, LEPR, POMC) | 1 year | 20% reduction from highest pre-treatment weight | [16] |
Table 3: Beloranib Efficacy in Obesity
| Parameter | Patient Population | Duration | Dose | Mean Weight Loss (kg) | Reference |
| Weight Loss (kg) | Obese Adults | 12 weeks | 0.6 mg | -5.5 | [17][18] |
| 1.2 mg | -6.9 | [17][18] | |||
| 2.4 mg | -10.9 | [17][18] | |||
| Weight Loss (kg) | Hypothalamic Injury-Associated Obesity | 4 weeks | 1.8 mg | -3.2 (difference from placebo) | [19] |
| Weight Change (%) | Prader-Willi Syndrome | 26 weeks | 1.8 mg | -8.2% (difference from placebo) | [11] |
| 2.4 mg | -9.5% (difference from placebo) | [11] |
Safety and Tolerability
Metreleptin: Common adverse events include hypoglycemia (especially when used with insulin), nausea, and urinary tract infections.[13] The development of anti-metreleptin antibodies with neutralizing activity has been reported.[20]
Setmelanotide: The most frequently reported adverse events are skin hyperpigmentation, injection site reactions, nausea, and headache.[15] Depression and suicidal ideation have also been noted as potential risks.[6]
Beloranib: The clinical development of Beloranib was terminated due to an imbalance of venous thromboembolic events, including fatal pulmonary embolism and deep vein thrombosis.[11] Other reported side effects included sleep disturbance and gastrointestinal adverse events.[17][18]
Experimental Protocols
Metreleptin in Partial Lipodystrophy (Study FHA101 - NCT00677313)
-
Study Design: Open-label, expanded-access, long-term clinical effectiveness and safety study.[13][14]
-
Participants: 23 patients with partial lipodystrophy with diabetes and/or hypertriglyceridemia.[13][14]
-
Intervention: Metreleptin administered subcutaneously. The starting dose was 0.02 mg/kg twice daily for the first week, increased to 0.04 mg/kg twice daily in the second week.[13][14] Dose adjustments were made based on patient response, up to a maximum of 0.08 mg/kg twice daily.[13][14]
-
Outcome Measures: Changes in glycated hemoglobin (HbA1c), fasting plasma glucose, and triglycerides were evaluated over one year.[13][14]
Setmelanotide in Bardet-Biedl and Alström Syndromes (NCT03746522)
-
Study Design: Multicentre, randomized, double-blind, placebo-controlled phase 3 trial with a 52-week open-label period.[15]
-
Participants: 38 patients with Bardet-Biedl syndrome or Alström syndrome.[15]
-
Intervention: Patients were randomized to receive either setmelanotide or placebo.[15]
-
Primary Endpoint: The proportion of patients aged 12 years or older who achieved at least a 10% reduction in bodyweight from baseline after 52 weeks of setmelanotide treatment.[15]
Beloranib in Obese Adults (Phase II Trial)
-
Study Design: A 12-week, phase II, double-blind, randomized, placebo-controlled study.[17][18]
-
Participants: 147 obese participants (primarily white women).[17][18]
-
Intervention: Subcutaneous administration of beloranib suspension at doses of 0.6 mg, 1.2 mg, or 2.4 mg, or placebo.[17][18]
Signaling Pathways
The following diagrams illustrate the signaling pathways of the three leptin agonists.
References
- 1. Clinical Review - Metreleptin (Myalepta) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Metreleptin? [synapse.patsnap.com]
- 3. Metreleptin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Metreleptin used for? [synapse.patsnap.com]
- 5. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Effects of MetAP2 inhibition on hyperphagia and body weight in Prader-Willi syndrome: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Metreleptin in Patients with Partial Lipodystrophy: Lessons from an Expanded Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-World Efficacy and Safety of Setmelanotide in Adults With Monogenic or Syndromic Obesity: A Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dom-pubs.pericles-prod.literatumonline.com [dom-pubs.pericles-prod.literatumonline.com]
- 18. Efficacy and safety of beloranib for weight loss in obese adults: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A randomized, placebo-controlled trial of beloranib for the treatment of hypothalamic injury-associated obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal Procedures for LEP(116-130)(mouse)
This document provides essential safety and logistical information for the proper disposal of the synthetic peptide LEP(116-130)(mouse). The following procedural guidance is based on established best practices for laboratory peptide waste management to ensure the safety of research personnel and compliance with environmental regulations. Given that the full toxicological properties of many synthetic peptides are not extensively documented, all waste contaminated with LEP(116-130)(mouse) should be handled as potentially hazardous chemical waste.[1][2][3] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough risk assessment should be conducted. All personnel handling LEP(116-130)(mouse) must be trained in standard laboratory safety procedures for handling chemical reagents.
Personal Protective Equipment (PPE): The use of appropriate PPE is the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[2]
-
Gloves: Wear chemical-resistant nitrile gloves.[2]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Lab Coat: A buttoned lab coat is essential to protect skin and clothing.[2]
All handling of LEP(116-130)(mouse), especially in its lyophilized powder form which can be easily aerosolized, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[2]
Step-by-Step Disposal Procedures
The proper disposal of LEP(116-130)(mouse) waste requires segregation at the point of generation into three distinct streams: liquid waste, solid waste, and sharps waste. Never dispose of peptide waste down the drain or in regular trash unless explicitly permitted by your institution's EHS office after proper inactivation and neutralization.[1][2]
Liquid Waste Disposal
This category includes unused or expired LEP(116-130)(mouse) solutions, contaminated buffers, and the initial rinse of contaminated labware.
Experimental Protocol: Chemical Inactivation of Liquid Waste
A recommended method for rendering peptide waste non-biologically active is through chemical hydrolysis, which breaks the peptide bonds.[4]
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).
-
Inactivation: Slowly add the liquid peptide waste to the 1 M NaOH or 1 M HCl solution. A common practice is to use a 1:10 ratio of peptide waste to inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[4]
-
Reaction Time: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[4]
-
Neutralization: After the 24-hour inactivation period, check the pH of the solution.
-
If using 1 M HCl, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.
-
If using 1 M NaOH, slowly add an acid (e.g., 1 M HCl) to achieve a pH between 6.0 and 8.0.[4]
-
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should include "Hazardous Waste," "Inactivated LEP(116-130)(mouse) solution," and list all chemical components.
-
Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's EHS department.[2]
Solid Waste Disposal
Solid waste contaminated with LEP(116-130)(mouse) includes items such as pipette tips, gloves, empty vials, and absorbent paper used for cleaning up spills.
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the contaminant, "LEP(116-130)(mouse) contaminated debris."
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and disposal.
Sharps Waste Disposal
Any sharps, such as needles or syringes, contaminated with LEP(116-130)(mouse) must be disposed of immediately after use.
-
Collection: Place all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container.
-
Labeling: The sharps container should be labeled as "Hazardous Waste" and "Chemically Contaminated Sharps," specifying "LEP(116-130)(mouse)."
-
Disposal: Once the container is full, seal it and arrange for disposal through your institution's hazardous waste management service.
Data Presentation
The following table summarizes the quantitative data for the recommended disposal procedures for LEP(116-130)(mouse) waste.
| Waste Type | Inactivation/Decontamination Reagent | Concentration | Ratio (Waste:Reagent) | Minimum Contact Time | Final pH for Aqueous Waste |
| Liquid Waste | Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) | 1 M | 1:10 | 24 hours | 6.0 - 8.0 |
| Solid Waste | N/A | N/A | N/A | N/A | N/A |
| Sharps Waste | N/A | N/A | N/A | N/A | N/A |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the proper disposal of LEP(116-130)(mouse) waste.
Caption: Workflow for the segregation and disposal of LEP(116-130)(mouse) waste.
Caption: Step-by-step process for the chemical inactivation of liquid peptide waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
